molecular formula C24H24O7 B15567851 Butyrolactone I

Butyrolactone I

Katalognummer: B15567851
Molekulargewicht: 424.4 g/mol
InChI-Schlüssel: NGOLMNWQNHWEKU-DEOSSOPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyrolactone I is the prenylated form of butyrolactone II;  major microspecies at pH 7.3
Butyrolactonei has been reported in Mallotus nudiflorus, Aspergillus terreus, and Aspergillus flavipes with data available.
selective inhibitor of cdk2 & cdc2 kinase;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C24H24O7

Molekulargewicht

424.4 g/mol

IUPAC-Name

methyl (2S)-4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate

InChI

InChI=1S/C24H24O7/c1-14(2)4-6-17-12-15(5-11-19(17)26)13-24(23(29)30-3)20(21(27)22(28)31-24)16-7-9-18(25)10-8-16/h4-5,7-12,25-27H,6,13H2,1-3H3/t24-/m0/s1

InChI-Schlüssel

NGOLMNWQNHWEKU-DEOSSOPVSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Butyrolactone I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrolactone I, a naturally occurring compound, has garnered significant attention in the scientific community for its potent and selective inhibitory effects on key regulators of the cell cycle. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a focus on its molecular targets and cellular consequences. Through a comprehensive review of the existing literature, this document details its role as a competitive inhibitor of cyclin-dependent kinases (CDKs), its impact on cell cycle progression and apoptosis, and emerging evidence of other potential targets. Detailed experimental protocols and quantitative data are presented to provide a practical resource for researchers in oncology, cell biology, and drug discovery.

Core Mechanism of Action: Competitive Inhibition of Cyclin-Dependent Kinases

This compound exerts its primary biological effects through the direct inhibition of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that are fundamental for the orderly progression of the cell cycle. The mechanism of inhibition is ATP-competitive, meaning this compound binds to the ATP-binding pocket of the CDK enzyme, thereby preventing the phosphorylation of its downstream substrates.[1][2][3] This inhibitory action is selective for a subset of CDKs, primarily targeting those active during the G1/S and G2/M phases of the cell cycle.[4][5]

The primary CDK targets of this compound include:

  • CDK1 (Cdc2): Inhibition of CDK1, a key regulator of the G2/M transition, leads to cell cycle arrest at this checkpoint. This is achieved by preventing the phosphorylation of substrates required for mitotic entry, such as histone H1.

  • CDK2: As a critical kinase for the G1/S transition, CDK2's inhibition by this compound prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby blocking the expression of genes necessary for DNA replication and S-phase entry.

  • CDK5: While primarily known for its role in neuronal processes, CDK5 activity has been implicated in certain cancers. This compound has been shown to inhibit CDK5.

The selective inhibition of these CDKs disrupts the normal sequence of cell cycle events, leading to a halt in cell proliferation.

Quantitative Analysis of Kinase Inhibition

The potency of this compound against various kinases is a critical aspect of its characterization. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness. The following table summarizes the reported IC50 values for this compound against key kinases.

Kinase TargetReported IC50 ValueCell Line/SystemReference
CDK1/cyclin B~20 µg/mLPC-14 (human lung cancer)
JAK10.376 µMIn vitro kinase assay

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration and substrate used.

Cellular Consequences of this compound Treatment

The inhibition of CDKs by this compound triggers a cascade of cellular events, ultimately impacting cell fate.

Cell Cycle Arrest

The most prominent effect of this compound is the induction of cell cycle arrest. By targeting CDK1 and CDK2, it effectively blocks two major checkpoints:

  • G1/S Transition Arrest: Inhibition of CDK2 prevents the phosphorylation of pRb, leading to a halt in the cell cycle before the initiation of DNA synthesis.

  • G2/M Transition Arrest: Inhibition of CDK1 prevents the cell from entering mitosis, resulting in an accumulation of cells in the G2 phase. In some cases, this can lead to "mitotic skipping," where cells exit the G2/M block and re-enter a G1-like state with a 4N DNA content.

Modulation of Apoptosis

The effect of this compound on apoptosis is context-dependent. In some cancer cell lines with mutated p53, it can induce apoptosis, which is associated with an increased Bax/Bcl-2 ratio. Conversely, in other contexts, it has been shown to prevent apoptosis induced by DNA-damaging agents like X-rays and doxorubicin. This protective effect is thought to be mediated by the direct inhibition of CDKs, which are required for the apoptotic response to certain stimuli.

Regulation of p21 Expression

This compound has been observed to cause a rapid, p53-independent degradation of the CDK inhibitor p21 (WAF1/CIP1). This degradation is mediated by the proteasome and suggests a more complex regulatory role for this compound beyond direct CDK inhibition.

Emerging Mechanisms: Targeting the JAK1/STAT Pathway

Recent studies have unveiled a novel mechanism of action for this compound, demonstrating its ability to directly bind to and inhibit Janus kinase 1 (JAK1). This finding expands the known target profile of this compound beyond the CDK family. The inhibition of JAK1, a key component of the JAK/STAT signaling pathway, has significant implications for its potential therapeutic applications in inflammatory diseases and cancers where this pathway is dysregulated. This compound was identified as a potent JAK1 inhibitor with an IC50 of 0.376 µM.

Visualizing the Mechanisms of Action

To facilitate a clearer understanding of the complex molecular interactions and cellular processes affected by this compound, the following diagrams have been generated using the Graphviz DOT language.

Butyrolactone_I_CDK_Inhibition cluster_cell_cycle Cell Cycle Progression cluster_cdk_regulation CDK Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK2_CyclinE CDK2/Cyclin E pRb pRb CDK2_CyclinE->pRb Phosphorylates CDK1_CyclinB CDK1/Cyclin B HistoneH1 Histone H1 CDK1_CyclinB->HistoneH1 Phosphorylates E2F E2F pRb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates S_Phase_Genes->S Mitosis Mitosis HistoneH1->Mitosis Promotes Mitosis->M Butyrolactone_I This compound Butyrolactone_I->CDK2_CyclinE Inhibits Butyrolactone_I->CDK1_CyclinB Inhibits

This compound inhibits CDK1 and CDK2, leading to cell cycle arrest.

Butyrolactone_I_JAK1_Inhibition Butyrolactone_I This compound JAK1 JAK1 Butyrolactone_I->JAK1 Inhibits STAT STAT JAK1->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Regulates

This compound inhibits the JAK1/STAT signaling pathway.

Experimental Protocols

To facilitate the study of this compound's mechanism of action, this section provides detailed methodologies for key experiments.

In Vitro Kinase Assay

Objective: To determine the inhibitory effect of this compound on the activity of a specific kinase (e.g., CDK1, JAK1).

Materials:

  • Purified recombinant kinase (e.g., CDK1/Cyclin B, JAK1)

  • Kinase-specific substrate (e.g., Histone H1 for CDK1, a peptide substrate for JAK1)

  • This compound (dissolved in DMSO)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Phosphocellulose paper or other method for capturing phosphorylated substrate

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a microcentrifuge tube or 96-well plate, combine the purified kinase, its substrate, and the diluted this compound (or DMSO as a vehicle control).

  • Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time (e.g., 20-30 minutes) at 30°C.

  • Stop the reaction (e.g., by adding a stop solution like 30% acetic acid).

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of a cell population.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 70% ethanol)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a DMSO control) for a specified duration (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) and incubating for at least 30 minutes on ice.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a multifaceted small molecule with a well-established role as a potent, ATP-competitive inhibitor of cyclin-dependent kinases, leading to cell cycle arrest at the G1/S and G2/M transitions. Its ability to modulate apoptosis and p21 expression adds further complexity to its biological profile. The recent discovery of JAK1 as a direct target significantly broadens the potential therapeutic applications of this compound and its derivatives. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for the scientific community to further investigate the intricate mechanisms of this promising compound and to explore its potential in drug development.

References

Butyrolactone I: A Technical Guide to a Selective Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrolactone I, a natural product isolated from Aspergillus terreus, has emerged as a significant tool in cell cycle research and a potential scaffold for anticancer drug development. This technical guide provides an in-depth overview of this compound's role as a selective inhibitor of cyclin-dependent kinases (CDKs). It details its mechanism of action, inhibitory profile, and its effects on cell cycle progression. This document summarizes key quantitative data, provides detailed experimental methodologies for its characterization, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The sequential activation of these kinases, in complex with their regulatory cyclin subunits, drives the transitions between different phases of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making CDKs attractive targets for therapeutic intervention.

This compound is a potent, cell-permeable small molecule that acts as an ATP-competitive inhibitor of specific CDKs.[1] Its ability to selectively arrest the cell cycle at the G1/S and G2/M transitions has made it an invaluable probe for dissecting the roles of CDKs in cellular processes.[2] This guide will explore the technical details of this compound's function and provide practical information for its application in research and development.

Mechanism of Action and Selectivity

This compound exerts its biological effects by directly inhibiting the kinase activity of CDK-cyclin complexes. It competitively binds to the ATP-binding pocket of sensitive CDKs, preventing the phosphorylation of their downstream substrates. This inhibition of substrate phosphorylation halts the progression of the cell cycle.[3]

The selectivity of this compound has been a key aspect of its utility. It primarily targets CDK1 (also known as cdc2) and CDK2, with some activity against CDK5.[4] Notably, it shows minimal inhibition against a range of other kinases, including protein kinase A (PKA), protein kinase C (PKC), MAP kinase, and EGF receptor-tyrosine kinase, highlighting its specificity for the CDK family.[2]

Quantitative Data: Inhibitory Profile of this compound

The potency of this compound against various CDKs and its cytotoxic effects on cancer cell lines have been quantified through numerous studies. The following tables summarize key IC50 values, providing a comparative overview of its inhibitory activity.

Kinase IC50 (µM) Reference
CDK1 (cdc2)7[5]
CDK27[5]
CDK53[5]

Table 1: In vitro inhibitory activity of this compound against purified cyclin-dependent kinases.

Cell Line Cancer Type IC50 (µM) Reference
PC-14Non-small cell lung cancer~20 µg/mL*[6]
DU145Prostate cancerIncreased 4C phase at 70 & 100[7]
PC-3Prostate cancerIncreased 4C phase at 70 & 100[7]
LNCaPProstate cancerIncreased 4C phase at 70 & 100[7]

Note: The original data was provided in µg/mL. The molar concentration can be calculated using the molecular weight of this compound (452.4 g/mol ).

Table 2: Cytotoxic and cell cycle arrest effects of this compound on various human cancer cell lines.

Effects on Cell Cycle Progression

This compound's inhibition of CDK1 and CDK2 leads to distinct blocks in the cell cycle. By targeting CDK2/cyclin E and CDK2/cyclin A complexes, it prevents the phosphorylation of the retinoblastoma protein (pRb).[2] This maintains pRb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and arresting cells at the G1/S transition.[2]

Furthermore, by inhibiting CDK1/cyclin B, this compound prevents the phosphorylation of key substrates required for mitosis, such as H1 histone.[2] This leads to an arrest of cells in the G2/M phase of the cell cycle.[2] In some prostate cancer cell lines, treatment with this compound has been observed to cause an accumulation of cells in the 4C DNA content phase, indicative of a G2/M arrest, and can even lead to mitotic skipping.[7]

Signaling Pathways

The following diagrams illustrate the core signaling pathways affected by this compound.

G1_S_Transition_Pathway Mitogenic_Stimuli Mitogenic Stimuli CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_p->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CyclinE_CDK2->pRb_E2F further phosphorylates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Butyrolactone_I This compound Butyrolactone_I->CyclinE_CDK2

Caption: G1/S transition pathway and the inhibitory action of this compound on Cyclin E/CDK2.

G2_M_Transition_Pathway CyclinB_CDK1_inactive Cyclin B / CDK1 (inactive) CyclinB_CDK1_active Cyclin B / CDK1 (active) CyclinB_CDK1_inactive->CyclinB_CDK1_active Cdc25 Cdc25 Cdc25->CyclinB_CDK1_inactive dephosphorylates (activates) Wee1_Myt1 Wee1/Myt1 Wee1_Myt1->CyclinB_CDK1_inactive phosphorylates (inactivates) Mitotic_Substrates Mitotic Substrates (e.g., H1 Histone) CyclinB_CDK1_active->Mitotic_Substrates phosphorylates Mitosis Mitosis Mitotic_Substrates->Mitosis Butyrolactone_I This compound Butyrolactone_I->CyclinB_CDK1_active

Caption: G2/M transition pathway and the inhibitory action of this compound on Cyclin B/CDK1.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro CDK Kinase Inhibition Assay

This protocol outlines a general procedure for measuring the inhibition of CDK activity by this compound using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Purified recombinant CDK1/Cyclin B or CDK2/Cyclin E enzyme

  • Kinase substrate (e.g., histone H1 for CDK1, Rb protein fragment for CDK2)

  • This compound

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in kinase buffer to achieve the desired final concentrations. Include a DMSO-only control.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted this compound or DMSO control.

  • Enzyme Addition: Add 2 µL of the diluted CDK/cyclin enzyme to each well.

  • Substrate/ATP Mix: Prepare a mix of the kinase substrate and ATP in kinase buffer. Add 2 µL of this mix to each well to initiate the kinase reaction. The final concentrations of enzyme, substrate, and ATP should be optimized for the specific assay.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare this compound Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction in 384-well Plate (Inhibitor + Enzyme + Substrate/ATP) Compound_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation->Add_ADP_Glo Incubate_ADP_Glo Incubate at Room Temperature Add_ADP_Glo->Incubate_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent (Convert ADP to ATP) Incubate_ADP_Glo->Add_Kinase_Detection Incubate_Detection Incubate at Room Temperature Add_Kinase_Detection->Incubate_Detection Measure_Luminescence Measure Luminescence Incubate_Detection->Measure_Luminescence Data_Analysis Calculate IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro CDK kinase inhibition assay.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effects of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine them with the floating cells from the supernatant.

  • Washing: Wash the cells once with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%. Fix the cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in the PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a linear scale for the PI fluorescence channel to accurately resolve the G1, S, and G2/M populations. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). Compare the cell cycle distribution of this compound-treated samples to the vehicle control.

Conclusion

This compound is a well-characterized, selective inhibitor of CDK1 and CDK2. Its ability to induce cell cycle arrest at both the G1/S and G2/M transitions makes it a powerful tool for studying the intricate regulation of the cell cycle. The quantitative data on its inhibitory profile, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies. The visualization of the affected signaling pathways further clarifies its mechanism of action. As our understanding of the cell cycle in health and disease continues to grow, the utility of selective inhibitors like this compound will undoubtedly remain crucial for advancing both basic research and the development of novel therapeutic strategies.

References

Target Protein Profile of Butyrolactone I: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrolactone I, a natural product isolated from Aspergillus terreus, has emerged as a significant pharmacological tool and a potential therapeutic agent. Initially characterized as a potent inhibitor of cyclin-dependent kinases (CDKs), its target profile has expanded to include other key signaling proteins. This technical guide provides a comprehensive overview of the target protein profile of this compound, detailing its primary and secondary targets, the signaling pathways it modulates, and the experimental methodologies used for its characterization. All quantitative data are summarized for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.

Primary Target Profile: Cyclin-Dependent Kinases (CDKs)

This compound is a potent, cell-permeable, and selective inhibitor of several members of the cyclin-dependent kinase family. By competing with ATP for the kinase binding site, it effectively blocks the phosphorylation of downstream substrates, leading to cell cycle arrest. Its primary targets are CDK1, CDK2, and CDK5.

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary CDK targets has been quantified through various in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being the most commonly reported metric.

Target ProteinIC50 (µM)
CDK1/cyclin B0.65[1]
CDK2/cyclin A1.38[1]
CDK2/cyclin E0.66[1]
CDK5/p250.17[1]
CDK5/p350.22[1]
Signaling Pathway: Cell Cycle Regulation via Rb-E2F Pathway

This compound's inhibition of CDK1 and CDK2 has profound effects on cell cycle progression, primarily through the modulation of the Retinoblastoma protein (Rb)-E2F pathway. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the transcription of genes required for the G1 to S phase transition. The phosphorylation of Rb by CDK-cyclin complexes releases E2F, allowing for the transcription of S-phase genes. This compound, by inhibiting CDKs, prevents the hyperphosphorylation of Rb, thus maintaining the Rb-E2F complex and causing cell cycle arrest in the G1 phase. It has also been shown to inhibit H1 histone phosphorylation, contributing to a G2/M phase arrest.

G1_S_Transition_Inhibition cluster_G1_Phase G1 Phase cluster_S_Phase_Transition G1/S Transition Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E-CDK2 CyclinD_CDK46->CyclinE_CDK2 promotes Rb_E2F Rb-E2F Complex Rb->Rb_E2F pRb p-Rb (Hyperphosphorylated) E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates G1_Arrest G1 Arrest Rb_E2F->G1_Arrest Rb_E2F->S_Phase_Genes represses CyclinE_CDK2->Rb hyperphosphorylates pRb->E2F releases Butyrolactone_I This compound Butyrolactone_I->CyclinD_CDK46 Butyrolactone_I->CyclinE_CDK2

This compound inhibits CDK-mediated Rb phosphorylation, leading to G1 arrest.

Secondary Target Profile

Recent studies have revealed that this compound's activity extends beyond CDKs, encompassing other important signaling molecules.

Janus Kinase 1 (JAK1)

This compound has been identified as a direct inhibitor of Janus Kinase 1 (JAK1), a key mediator in cytokine signaling.

Target ProteinIC50 (µM)
JAK10.376

The JAK/STAT pathway is crucial for transmitting signals from extracellular cytokines to the nucleus, regulating processes like inflammation, immunity, and cell growth. Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to act as transcription factors. This compound, by inhibiting JAK1, blocks the phosphorylation of STATs, thereby downregulating the expression of target inflammatory genes.

JAK_STAT_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK1 JAK1 Receptor->JAK1 STAT STAT Receptor->STAT recruits JAK1->Receptor JAK1->STAT phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus and binds Gene_Transcription Gene Transcription DNA->Gene_Transcription initiates Butyrolactone_I This compound Butyrolactone_I->JAK1

This compound inhibits JAK1, blocking the JAK/STAT signaling pathway.
Peroxisome Proliferator-Activated Receptor γ (PPARγ)

This compound also exhibits a unique polypharmacological profile by acting as a partial agonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a critical role in adipogenesis and glucose metabolism. This activity is, in part, linked to its inhibition of CDK5, which is known to phosphorylate and regulate PPARγ activity. By directly binding to PPARγ and inhibiting its phosphorylation by CDK5, this compound can modulate the expression of PPARγ target genes.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A, JAK1)

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP solution (radiolabeled [γ-32P]ATP or unlabeled ATP depending on the detection method)

  • 96-well or 384-well assay plates

  • Detection reagents (e.g., phosphospecific antibody, luminescence-based ATP detection kit)

  • Plate reader (scintillation counter, luminometer, or fluorescence reader)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

  • Kinase Reaction Setup: To each well of the assay plate, add the kinase, its specific substrate, and the diluted this compound or control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Detection:

    • Radiometric Assay: Wash the phosphocellulose membranes to remove unincorporated [γ-32P]ATP and quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assays: Add detection reagents according to the manufacturer's instructions (e.g., for luminescence-based assays that measure remaining ATP, or for fluorescence/ELISA-based assays that detect the phosphorylated substrate).

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, Inhibitor) Compound_Prep->Reaction_Setup Initiate_Reaction Initiate with ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Detection Detection Terminate_Reaction->Detection Radiometric Radiometric (32P Incorporation) Detection->Radiometric if applicable Non_Radiometric Non-Radiometric (Luminescence/Fluorescence) Detection->Non_Radiometric if applicable Data_Analysis Data Analysis (IC50 Determination) Radiometric->Data_Analysis Non_Radiometric->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro kinase inhibition assay.
PPARγ Partial Agonism Assay (Cell-Based Reporter Assay)

This protocol describes a method to determine the partial agonist activity of this compound on PPARγ.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Expression vector for human PPARγ

  • Reporter vector containing a PPARγ response element (PPRE) linked to a luciferase gene

  • Transfection reagent

  • This compound stock solution (in DMSO)

  • Full PPARγ agonist (e.g., Rosiglitazone) as a positive control

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture HepG2 cells to an appropriate confluency. Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment: After transfection, treat the cells with varying concentrations of this compound, a full agonist control (Rosiglitazone), and a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for a sufficient period (e.g., 24 hours) to allow for PPARγ activation and luciferase expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the relative luciferase units against the logarithm of the compound concentration. The partial agonism of this compound is determined by its ability to induce a submaximal response compared to the full agonist.

Conclusion

This compound exhibits a complex and interesting target protein profile. While its primary role as a potent inhibitor of CDKs is well-established, leading to cell cycle arrest, its more recently discovered activities against JAK1 and as a partial agonist of PPARγ highlight its polypharmacological nature. This multifaceted inhibitory and modulatory profile makes this compound a valuable tool for studying various cellular signaling pathways and a promising scaffold for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. Further research is warranted to fully elucidate the intricate interplay of these activities in a physiological context.

References

Butyrolactone I: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrolactone I, a natural product isolated from Aspergillus terreus, has garnered significant attention in the scientific community for its potent and selective inhibition of cyclin-dependent kinases (CDKs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action as a CDK inhibitor, its impact on cell cycle regulation, and its influence on the NF-κB signaling pathway. Furthermore, this guide presents detailed experimental protocols for key assays used to characterize the activity of this compound, providing a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

This compound is a complex organic molecule with the IUPAC name methyl (2S)-4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate[1]. Its chemical structure is characterized by a central γ-butyrolactone ring substituted with multiple aromatic moieties.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name methyl (2S)-4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate[1]
Synonyms Olomoucin
Molecular Formula C₂₄H₂₄O₇[1]
Molecular Weight 424.44 g/mol
CAS Number 87414-49-1
PubChem CID 51340302[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in DMSO and ethanol
Stability Stable under standard laboratory conditions. Stock solutions can be stored at -20°C for up to one month.

Biological Activity and Mechanism of Action

This compound is a potent, cell-permeable, and ATP-competitive inhibitor of several cyclin-dependent kinases, playing a crucial role in the regulation of the cell cycle.

Inhibition of Cyclin-Dependent Kinases

This compound exhibits inhibitory activity against multiple CDKs, with the most significant effects on CDK1, CDK2, and CDK5. By competing with ATP for the binding site on these kinases, this compound effectively blocks their catalytic activity, leading to downstream effects on cell cycle progression.

Table 3: Inhibitory Activity of this compound against CDKs

TargetIC₅₀/Kᵢ
CDK1 (cdc2 kinase) IC₅₀: 7 µM
CDK2 IC₅₀: 7 µM
CDK5 IC₅₀: 3 µM
Cell Cycle Arrest

The inhibition of CDK1 and CDK2 by this compound leads to cell cycle arrest at the G1/S and G2/M transitions.

  • G1/S Arrest: Inhibition of CDK2, which complexes with cyclin E, prevents the phosphorylation of the retinoblastoma protein (pRb)[2]. Hypophosphorylated pRb remains bound to the transcription factor E2F, thereby preventing the expression of genes required for S-phase entry.

  • G2/M Arrest: Inhibition of CDK1 (also known as cdc2), complexed with cyclin B, prevents the phosphorylation of key substrates required for mitotic entry, such as H1 histone. This leads to an accumulation of cells in the G2 phase of the cell cycle.

Butyrolactone_I_Cell_Cycle_Inhibition cluster_G1 G1 Phase cluster_G2 G2 Phase Cyclin E Cyclin E CDK2/CycE CDK2/Cyclin E Cyclin E->CDK2/CycE CDK2 CDK2 CDK2->CDK2/CycE pRb pRb CDK2/CycE->pRb phosphorylates E2F E2F pRb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates G1_S_Transition G1/S Transition S-Phase Genes->G1_S_Transition Cyclin B Cyclin B CDK1/CycB CDK1/Cyclin B Cyclin B->CDK1/CycB CDK1 CDK1 CDK1->CDK1/CycB H1 Histone H1 Histone CDK1/CycB->H1 Histone phosphorylates Mitosis Mitosis H1 Histone->Mitosis This compound This compound This compound->CDK2/CycE inhibits This compound->CDK1/CycB inhibits

This compound inhibits CDK complexes, leading to cell cycle arrest.
Inhibition of the NF-κB Signaling Pathway

This compound has been shown to attenuate inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It achieves this by preventing the phosphorylation of the p65 subunit of NF-κB and its inhibitory protein, IκB. This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Butyrolactone_I_NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates p65 p65 IKK->p65 phosphorylates NFkB_complex p65/IκB IkB->NFkB_complex p-IkB p-IκB p65->NFkB_complex p-p65 p-p65 p-IkB->p65 degradation & release of p65 Nucleus Nucleus p-p65->Nucleus translocation Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits

This compound inhibits the NF-κB signaling pathway.
Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

Table 4: Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀
HL-60 Human Leukemia13.2 µM
PC-3 Prostate Cancer41.7 µM
Non-small and small-cell lung cancer cell lines Lung Cancer~50 µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound.

Kinase Inhibition Assay (CDK1/Cyclin B & CDK2/Cyclin E)

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against CDK1/Cyclin B and CDK2/Cyclin E.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - CDK/Cyclin Complex - Substrate (e.g., Histone H1) - this compound (various conc.) Start->Prepare_Reaction Initiate_Reaction Initiate Reaction: Add ATP-γ-³²P Prepare_Reaction->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction: Add SDS-PAGE sample buffer Incubate->Stop_Reaction Separate_Proteins Separate Proteins by SDS-PAGE Stop_Reaction->Separate_Proteins Visualize Visualize Phosphorylation: Autoradiography Separate_Proteins->Visualize Analyze Quantify and Calculate IC₅₀ Visualize->Analyze End End Analyze->End

Workflow for in vitro kinase inhibition assay.

Materials:

  • Recombinant human CDK1/Cyclin B and CDK2/Cyclin E

  • Histone H1 (for CDK1) or Rb protein fragment (for CDK2) as substrate

  • This compound

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 10 µM ATP)

  • SDS-PAGE gels and buffers

  • Phosphorimager or X-ray film

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a microcentrifuge tube, combine the CDK/cyclin complex, substrate, and this compound dilution.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the phosphorylated substrate.

  • Quantify the band intensities and calculate the percentage of inhibition for each this compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HL-60, PC-3)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth.

Western Blot Analysis of pRb Phosphorylation

This protocol describes the use of Western blotting to detect the inhibition of pRb phosphorylation in cells treated with this compound.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-pRb (e.g., Ser807/811) and anti-total pRb

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and buffers

  • PVDF or nitrocellulose membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells and treat them with this compound at various concentrations for a specific time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-pRb overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total pRb to ensure equal loading.

Conclusion

This compound stands out as a significant natural product with potent anti-cancer and anti-inflammatory properties. Its well-defined mechanism of action as a selective inhibitor of cyclin-dependent kinases provides a solid foundation for its further investigation and potential development as a therapeutic agent. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to explore the multifaceted biological activities of this promising compound. Further studies are warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationships for the design of even more potent and selective analogs.

References

Butyrolactone I in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrolactone I is a naturally occurring compound that has garnered significant interest in the field of cancer research due to its specific inhibitory action on key regulators of the cell cycle. As a member of the γ-butyrolactone class of natural products, it serves as a valuable tool for dissecting the molecular mechanisms of cell cycle progression and as a potential scaffold for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, relevant signaling pathways, cytotoxic activity, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound functions as a selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] Its primary targets are cdc2 (CDK1) and CDK2, which are crucial for the G2/M and G1/S transitions of the cell cycle, respectively. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, leading to cell cycle arrest. Notably, it shows minimal inhibitory activity against other kinases such as protein kinase A, protein kinase C, and MAP kinase.

The inhibition of cdc2 kinase by this compound is a key aspect of its anticancer effect. This inhibition leads to a halt in the cell cycle at the G2/M phase, preventing cells from entering mitosis.[3] Studies have shown that prolonged exposure to this compound can also lead to a reduction in the protein levels of cdc2 kinase.[3] Furthermore, this compound has been observed to induce apoptosis in some cancer cell lines and can modulate the expression of the cell cycle inhibitor p21.

Signaling Pathways

The primary signaling pathway affected by this compound is the CDK-mediated cell cycle regulation pathway. By inhibiting cdc2/CDK1 and CDK2, this compound disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2/M phase.

Butyrolactone_I_Cell_Cycle_Pathway cluster_transitions G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 Arrest G2/M Arrest CDK2 CDK2-Cyclin E/A CDK2->S CDC2 cdc2 (CDK1)-Cyclin B CDC2->M ButyrolactoneI This compound ButyrolactoneI->CDK2 ButyrolactoneI->CDC2

This compound inhibits CDK1/2, leading to G2/M cell cycle arrest.

Data Presentation

The cytotoxic effects of this compound have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
Non-small cell lung cancer linesLung Cancer~117.8
PC-14Lung Cancer~47.1
HL-60Leukemia13.2[2]
PC-3Prostate Cancer41.7[2]
PC-3Prostate Cancer17.4[4]
SKOV3Ovarian Cancer2.8[4]

Note: The molecular weight of this compound is 424.44 g/mol . IC50 values originally in µg/mL were converted to µM.

Experimental Protocols

cdc2 Kinase Activity Assay

This protocol describes the measurement of cdc2 kinase activity in cell lysates treated with this compound.

Methodology

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for the specified time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation of cdc2:

    • Incubate the cell lysate with an anti-cdc2 antibody overnight at 4°C.

    • Add protein A/G-agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complex.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Kinase Reaction:

    • Resuspend the beads in a kinase assay buffer containing a histone H1 substrate and [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Visualize the phosphorylated histone H1 by autoradiography.

Kinase_Assay_Workflow Start Start: this compound Treated Cells Lysis Cell Lysis Start->Lysis IP Immunoprecipitation (anti-cdc2) Lysis->IP KinaseReaction Kinase Reaction (Histone H1, [γ-³²P]ATP) IP->KinaseReaction SDSPAGE SDS-PAGE KinaseReaction->SDSPAGE Autorad Autoradiography SDSPAGE->Autorad End End: Quantify Phosphorylation Autorad->End Cell_Cycle_Analysis_Workflow Start Start: this compound Treated Cells Harvest Harvest & Wash Cells Start->Harvest Fix Fixation (70% Ethanol) Harvest->Fix Stain Staining (Propidium Iodide & RNase A) Fix->Stain Flow Flow Cytometry Analysis Stain->Flow End End: Determine Cell Cycle Distribution Flow->End

References

Butyrolactone I: A Technical Guide to its Natural Sources, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Butyrolactone I is a potent and selective, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1] Initially isolated from a fungal source, it has garnered significant interest within the scientific community for its antitumoral and anti-inflammatory properties.[1][2] As an ATP-competitive inhibitor of CDK1, CDK2, and CDK5, this compound arrests the cell cycle at the G1/S and G2/M transitions.[1][3] This technical guide provides a comprehensive overview of its natural origins, methodologies for its isolation and synthesis, and its key biological signaling pathways.

Natural Sources and Isolation

This compound is a secondary metabolite produced by the filamentous fungus Aspergillus terreus. Several strains of this fungus, isolated from various environments like soil, have been identified as producers. In addition to this compound, Aspergillus terreus is a rich source of other bioactive compounds, including other butyrolactone derivatives (II, IV, V, VI, VII), lovastatin (B1675250), and aspernolide B. Within the fungus, this compound is thought to act as a signaling molecule, potentially influencing its own production and that of other secondary metabolites like lovastatin in a manner analogous to quorum sensing molecules in bacteria.

The following protocol outlines a general procedure for the isolation and purification of this compound from a culture of Aspergillus terreus.

  • Cultivation:

    • Inoculate a suitable liquid medium (e.g., Czapek yeast extract broth) with a spore suspension of Aspergillus terreus (e.g., strain HKI0499).

    • Incubate the culture for 7-14 days at 24-28°C with shaking (e.g., 150 rpm) to ensure aeration and homogenous growth.

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Lyophilize the mycelium and then grind it to a fine powder.

    • Perform a solvent extraction of the powdered mycelium using a solvent such as ethyl acetate (B1210297) or acetone. This is typically done by maceration or Soxhlet extraction for 24-48 hours.

    • Evaporate the solvent from the extract in vacuo to yield a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound.

    • Pool the relevant fractions and concentrate them.

    • Perform further purification using high-performance liquid chromatography (HPLC), often on a C18 reversed-phase column with a mobile phase such as a methanol/water gradient, to obtain pure this compound.

  • Characterization:

    • Confirm the identity and purity of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification A Inoculation of Aspergillus terreus B Incubation (7-14 days) A->B C Filtration (Separate Mycelium) B->C D Lyophilization & Grinding C->D E Solvent Extraction (Ethyl Acetate) D->E F Concentration (Crude Extract) E->F G Silica Gel Column Chromatography F->G H Fraction Collection (TLC Monitoring) G->H I Reversed-Phase HPLC H->I J Pure this compound I->J

Fig. 1: General workflow for the isolation of this compound.

Synthesis of this compound

While specific total synthesis routes for this compound are not extensively detailed in readily available literature, general methodologies for synthesizing the core γ-butyrolactone lignan (B3055560) structure have been established. These strategies often involve the stereoselective construction of the substituted lactone ring from acyclic precursors.

This protocol describes a generalized approach for synthesizing a trans-α,β-disubstituted γ-butyrolactone, which is the core structure of many lignans, based on modern synthetic methods.

  • Formation of δ-Nitro Alcohol Precursor:

    • Perform an enantioselective Michael addition between an appropriate aldehyde and a nitroalkene.

    • This reaction is often catalyzed by an organocatalyst (e.g., a chiral secondary amine) in a suitable solvent like toluene (B28343) at 0°C to room temperature.

    • Reduce the resulting aldehyde in situ with a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) to yield the δ-nitro alcohol.

  • Cyclization to Oxime Carbonate:

    • Dissolve the δ-nitro alcohol in an aprotic solvent like acetonitrile.

    • Add a base, such as 4-dimethylaminopyridine (B28879) (DMAP), followed by di-tert-butyl dicarbonate (B1257347) (Boc₂O).

    • Stir the reaction at room temperature for 1-2 hours to facilitate the cyclization into a γ-butyrolactone O-(Boc) oxime carbonate.

  • Conversion to Butyrolactone:

    • Remove the oxime carbonate group to yield the final γ-butyrolactone. This can be achieved in a single step by treatment with a strong acid, such as hydrochloric acid in dioxane.

  • Purification:

    • Purify the final product using column chromatography on silica gel to yield the pure γ-butyrolactone derivative.

G A Aldehyde + Nitroalkene B Organocatalytic Michael Addition A->B C In situ Reduction (NaBH4) B->C D δ-Nitro Alcohol C->D E Cyclization (Boc2O, DMAP) D->E F γ-Butyrolactone Oxime Carbonate E->F G Deprotection (HCl/Dioxane) F->G H Purification (Chromatography) G->H I Pure γ-Butyrolactone Derivative H->I

Fig. 2: Generalized workflow for γ-butyrolactone synthesis.

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily by inhibiting key cellular kinases, leading to downstream effects on cell cycle progression and inflammatory responses.

The primary mechanism of action for this compound is the competitive inhibition of ATP binding to cyclin-dependent kinases, particularly CDK1/cyclin B, CDK2, and CDK5. This inhibition prevents the phosphorylation of crucial cell cycle regulatory proteins, such as the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby arresting the cell cycle at the G1/S checkpoint. Inhibition of CDK1 similarly leads to arrest at the G2/M transition.

G cluster_pathway CDK-Mediated Cell Cycle Progression CDK_Cyclin CDK/Cyclin Complex pRb Phosphorylated Rb CDK_Cyclin->pRb Phosphorylation ATP ATP ATP->CDK_Cyclin E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Rb Rb Rb->CDK_Cyclin Butyrolactone_I This compound Butyrolactone_I->CDK_Cyclin Inhibits ATP Binding

Fig. 3: this compound inhibition of the CDK signaling pathway.

This compound has also been shown to attenuate inflammation by inhibiting the NF-κB signaling pathway. In inflammatory conditions, signaling molecules like lipopolysaccharide (LPS) can trigger the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This releases NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes like iNOS and COX-2. This compound interferes with this cascade, preventing NF-κB activation and reducing the inflammatory response.

G cluster_pathway NF-κB Inflammatory Pathway LPS LPS IKK IKK Complex LPS->IKK activates IkBa_p Phosphorylated IκBα IKK->IkBa_p phosphorylates IkBa_d Degraded IκBα IkBa_p->IkBa_d NFkB NF-κB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Inflam_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_nuc->Inflam_Genes activates IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->IkBa_p IkBa_NFkB->NFkB releases Butyrolactone_I This compound Butyrolactone_I->IKK Inhibits

Fig. 4: this compound inhibition of the NF-κB pathway.

Quantitative Data

PropertyValueReference
CAS Number 87414-49-1
Molecular Formula C₂₄H₂₄O₇
Molecular Weight 424.5 g/mol
Solubility DMF, DMSO, Ethanol, Methanol
Storage Temperature -20°C
CompoundTarget KinaseIC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Cell LineReference
This compound CDK1/cyclin B2.6--
This compound CDK20.8--
This compound CDK5/p25---
This compound 3-sulfate CDK1/cyclin B~39 - 7880.7HeLa
This compound 3-sulfate CDK5/p25~12 - 24--

References

The Dual Role of Butyrolactone I: A CDK Inhibitor with a Potent Impact on p21 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrolactone I (BL) is a well-characterized small molecule inhibitor of cyclin-dependent kinases (CDKs), known to play a crucial role in the regulation of cell cycle progression.[1][2] As a competitive inhibitor of ATP binding to CDKs, it effectively halts the cell cycle, primarily inducing a G2 arrest at lower concentrations and both G1 and G2 arrest at higher concentrations.[3][4] However, emerging research has unveiled a novel and significant activity of this compound that extends beyond its direct CDK inhibition: the potent downregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[1][2] This technical guide provides an in-depth exploration of the multifaceted effects of this compound on p21 expression, the underlying molecular mechanisms, and the experimental methodologies used to elucidate these functions.

The Unexpected Effect of this compound on p21 Protein Levels

Contrary to what might be expected from a compound that induces cell cycle arrest, a state often associated with increased p21 levels, this compound leads to a rapid and significant reduction in endogenous p21 protein.[1][2] This effect has been observed in various cancer cell lines, including human lung (H460) and colon (SW480) cancer cells.[1][2] Notably, this reduction in p21 protein occurs at concentrations of this compound that are sufficient to inhibit CDKs but are significantly lower than those required to inhibit other kinases such as MAPK, PKA, or PKC.[1][2]

A p53-Independent Mechanism of p21 Degradation

The tumor suppressor protein p53 is a primary transcriptional activator of p21, particularly in response to DNA damage.[3] However, the this compound-mediated decrease in p21 expression appears to be independent of p53 status.[1][2][3] This suggests that this compound does not act by suppressing p53 function. Instead, evidence strongly points towards an accelerated degradation of the p21 protein.

Signaling Pathways and Molecular Interactions

The interplay between this compound, CDKs, and p21 is complex. While this compound directly inhibits CDK activity, its induction of p21 degradation adds another layer to its impact on cell cycle control.

ButyrolactoneI_p21_Pathway cluster_CellCycle Cell Cycle Progression cluster_BL_Action This compound Intervention CDK CDK Progression G1/S & G2/M Transition CDK->Progression Promotes Cyclin Cyclin Cyclin->CDK Activates p21 p21 (WAF1/CIP1) p21->CDK Inhibits Proteasome Proteasome p21->Proteasome BL This compound BL->CDK Inhibits (ATP competition) BL->p21

Figure 1: Signaling pathway of this compound's dual action on cell cycle machinery.

Experimental Protocols

Cell Culture and Treatment

Human cancer cell lines, such as H460 (lung) and SW480 (colon), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics. For experimentation, cells are seeded and allowed to adhere overnight. This compound is typically dissolved in DMSO to create a stock solution and then diluted in culture media to the desired final concentration for treating the cells. Control cells are treated with an equivalent amount of DMSO.

Western Blot Analysis for p21 Expression

A key method to assess the effect of this compound on p21 protein levels is Western blotting.

Protocol:

  • Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for p21 (e.g., from Cell Signaling Technology). A primary antibody for a loading control, such as β-actin or GAPDH, is also used.[5]

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

WesternBlot_Workflow Start Cell Treatment with This compound Lysis Cell Lysis and Protein Extraction Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Protein Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-p21) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Figure 2: Experimental workflow for Western blot analysis of p21 expression.
Cell Cycle Analysis by Flow Cytometry

To determine the effect of this compound on cell cycle distribution, flow cytometry with propidium (B1200493) iodide (PI) staining is employed.[6]

Protocol:

  • Cell Harvesting: Following treatment, both adherent and floating cells are collected.

  • Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) while vortexing gently, followed by incubation for at least 30 minutes at 4°C.[7]

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[7][8]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

  • Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software (e.g., ModFit LT, FlowJo).[7]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound.

Compound Cell Line Concentration Effect on p21 Protein Expression Reference
This compoundH460 (Lung Cancer)75 µMSignificant reduction[1]
This compoundSW480 (Colon Cancer)75 µMSignificant reduction[1]
LactacystinH460, SW48010 µMRescued p21 expression in the presence of this compound[1]
Treatment Cell Line Effect on Cell Cycle Reference
This compound (low conc.)-G2 arrest[3]
This compound (high conc.)-G1 and G2 arrest[3]
This compound + EtoposideH460Reduced G1 arrest and favored G2/M arrest[1][2]

Implications for Drug Development

The discovery of this compound's ability to induce p21 degradation presents both opportunities and challenges for its therapeutic application. While its primary function as a CDK inhibitor is to arrest the cell cycle, the concurrent downregulation of p21, a key cell cycle inhibitor, could have complex and context-dependent consequences.

In scenarios where p21 acts as a tumor suppressor by promoting cell cycle arrest and allowing for DNA repair, its degradation by this compound could be detrimental.[9] Conversely, in cancer cells where p21 may contribute to therapy resistance by preventing apoptosis, its removal could sensitize these cells to other chemotherapeutic agents.[9]

This dual mechanism of action highlights the importance of a thorough understanding of the genetic and molecular background of a tumor when considering this compound or its analogs as potential cancer therapeutics. The ability to modulate p21 levels independently of p53 also opens up new avenues for targeting cancers with mutated or non-functional p53.

Conclusion

This compound is more than a simple CDK inhibitor; it is a potent modulator of p21 protein stability. Its ability to induce p53-independent proteasomal degradation of p21 adds a significant layer of complexity to its biological effects. For researchers and drug developers, this compound serves as a valuable tool to probe the mechanisms of p21 regulation and its role in cell cycle checkpoints. A comprehensive understanding of its dual actions is critical for the rational design and application of future cancer therapies targeting the cell cycle machinery.

References

Pharmacological profile of Butyrolactone I.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacological Profile of Butyrolactone I

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring small molecule originally isolated from the fungus Aspergillus terreus. It has garnered significant interest in cell biology and oncology research due to its specific pharmacological activity. This compound is a cell-permeable and potent inhibitor of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.[1] Its ability to arrest cells at specific phases of the cell cycle has made it an important tool for studying cellular division and a lead compound for the development of novel anti-cancer therapeutics. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its pharmacokinetic and toxicological properties.

Mechanism of Action

This compound functions primarily as an ATP-competitive inhibitor of the cyclin-dependent kinase (CDK) family.[2] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of key substrates required for cell cycle progression.

  • Primary Targets : The primary targets of this compound are CDK1 (also known as cdc2) and CDK2.[3] It is also a potent inhibitor of CDK5.[4]

  • Cell Cycle Arrest : Inhibition of CDK1 and CDK2 disrupts the transitions between cell cycle phases.

    • G1/S Arrest : By inhibiting Cyclin E-CDK2 complexes, this compound prevents the phosphorylation of the Retinoblastoma protein (pRb).[3] Hypophosphorylated pRb remains bound to the E2F transcription factor, blocking the expression of genes necessary for DNA synthesis and thus arresting the cell cycle at the G1/S transition.[3]

    • G2/M Arrest : Inhibition of Cyclin B-CDK1 activity prevents the phosphorylation of numerous substrates, such as H1 histone, which are essential for entry into mitosis.[3] This leads to an accumulation of cells in the G2/M phase.[5] In some prostate cancer cell lines, this G2/M arrest is incomplete, leading to occasional mitotic skipping.

  • Other Cellular Effects :

    • p21 Degradation : this compound can induce the rapid, p53-independent degradation of the CDK inhibitor p21 (WAF1/CIP1) via the proteasome.[2]

    • Apoptosis Induction : In certain cancer cell lines, such as those of the pancreas, this compound can induce apoptosis. This has been associated with an increased Bax/Bcl-2 ratio.[6]

    • Signaling Pathway Modulation : It has been shown to mitigate heat-stress-induced apoptosis by modulating the ROS/PERK/CHOP signaling pathway and to attenuate inflammation by inhibiting the NF-κB signaling pathway.[7]

Quantitative Data

The following tables summarize the quantitative pharmacological data for this compound.

Table 1: Inhibitory Activity of this compound against Various Kinases

Kinase TargetIC50 Value (µM)Notes
CDK1 (cdc2)Not explicitly quantified in reviewed texts, but is a primary target.Potent inhibitor.
CDK2Not explicitly quantified in reviewed texts, but is a primary target.Potent inhibitor.
CDK50.49Highly potent inhibition.[4]
Casein Kinase 1 (CK1)58,500 (58.5 mM)Very weak inhibition, demonstrating high selectivity for CDKs over CK1.[4]
MAPK, PKA, PKC, EGFRScarcely affectedNot a primary inhibitor of these kinases, indicating selectivity.[2][3]

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 Value (µM)
PC-14Non-small cell lung cancer~117.8
VariousNon-small cell lung cancer~117.8 (reported as ~50 µg/mL)[5]
PANC-1, AsPC-1Pancreatic CancerDose-dependent inhibition observed[6]
DU145, PC-3, LNCaPProstate CancerProliferation inhibited at 35-100 µM[7]

Note: IC50 value for lung cancer was converted from µg/mL to µM using a molecular weight of 424.5 g/mol .

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValueRoute of Administration
Oral Bioavailability6.29%Oral (p.o.)
Cmax (Intravenous)9.85 ± 1.54 ng/mLIntravenous (i.v.)
Cmax (Intragastric)17.97 ± 1.36 ng/mLIntragastric (p.o.)

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Kinase Inhibition Assay (CDK2/Cyclin E)

This protocol describes a typical in vitro assay to measure the inhibitory effect of this compound on CDK2 activity using a luminescent readout that quantifies ATP consumption.

1. Reagents and Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • Substrate: Histone H1 peptide

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

  • ATP solution (e.g., 100 µM in kinase buffer)

  • This compound stock solution (e.g., 10 mM in DMSO), serially diluted

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

2. Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute these in kinase buffer to achieve the final desired concentrations (typically with a final DMSO concentration of ≤1%).

  • Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of CDK2/Cyclin E enzyme solution (e.g., 2-5 ng per well) to each well.

  • Prepare a substrate/ATP mixture containing Histone H1 and ATP in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol details the standard method for analyzing cell cycle distribution in a cell population treated with this compound using propidium (B1200493) iodide (PI) staining.

1. Reagents and Materials:

  • Cultured cells (e.g., H460 lung cancer cells)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Flow cytometer

2. Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization. Combine the detached cells with the supernatant to include any floating cells. Transfer to a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube. This prevents cell clumping.

  • Incubate the cells for at least 2 hours at 4°C for fixation. (Cells can be stored in ethanol at 4°C for several weeks).

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Decant the ethanol.

  • Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Add 5 µL of RNase A solution to the cell suspension to degrade RNA and prevent its staining.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression (p21 and Cyclin B1)

This protocol outlines the general procedure to detect changes in the expression levels of key cell cycle proteins following treatment with this compound.

1. Reagents and Materials:

  • Treated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 12% for p21, 10% for Cyclin B1)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p21, anti-Cyclin B1, anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

2. Procedure:

  • Protein Extraction: Lyse the cell pellets from the cell treatment experiment in ice-cold RIPA buffer. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p21 or anti-Cyclin B1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Perform densitometry analysis on the protein bands and normalize to the loading control (β-actin) to quantify changes in protein expression.

Mandatory Visualizations

Signaling Pathways and Workflows

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, ATP, Buffer) start->prep_reagents prep_compound Prepare Serial Dilutions of this compound start->prep_compound add_enzyme Add Kinase (CDK2) Solution prep_reagents->add_enzyme add_compound Add Compound/Vehicle to 384-well Plate prep_compound->add_compound add_compound->add_enzyme start_reaction Initiate Reaction with ATP/Substrate Mix add_enzyme->start_reaction incubate_kinase Incubate at RT (e.g., 60 min) start_reaction->incubate_kinase stop_reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) incubate_kinase->stop_reaction incubate_stop Incubate at RT (e.g., 40 min) stop_reaction->incubate_stop detect_signal Add Kinase Detection Reagent incubate_stop->detect_signal incubate_detect Incubate at RT (e.g., 30 min) detect_signal->incubate_detect read_luminescence Read Luminescence incubate_detect->read_luminescence analyze Calculate % Inhibition and Determine IC50 read_luminescence->analyze end End analyze->end Cell_Cycle_Analysis_Workflow start Start treat_cells Treat Cultured Cells with This compound (e.g., 24h) start->treat_cells harvest Harvest Cells (Trypsinization) treat_cells->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs fix Fix Cells in Ice-Cold 70% Ethanol (≥2h) wash_pbs->fix wash_fixed Wash Fixed Cells with PBS fix->wash_fixed stain Resuspend in PI/RNase A Staining Solution wash_fixed->stain incubate Incubate at RT in Dark (e.g., 30 min) stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze DNA Content Histogram (G1, S, G2/M Phases) acquire->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for Butyrolactone I-Induced G2/M Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrolactone I is a naturally occurring, cell-permeable small molecule that acts as a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2] Specifically, it competitively binds to the ATP-binding site of CDKs, with a high affinity for CDK1 (also known as cdc2) and CDK2.[1][3] This inhibitory action on CDK1, a key regulator of the G2/M transition, leads to cell cycle arrest in the G2/M phase.[1] These characteristics make this compound a valuable tool for studying cell cycle regulation and for synchronizing cell populations in the G2/M phase for various experimental purposes. It has demonstrated antitumor effects in several cancer cell lines, including non-small cell lung, small cell lung, prostate cancer, and leukemia.

Mechanism of Action

This compound primarily induces G2/M cell cycle arrest by inhibiting the kinase activity of the CDK1/Cyclin B complex. This complex is pivotal for the entry of cells into mitosis. By inhibiting CDK1, this compound prevents the phosphorylation of downstream target proteins that are essential for mitotic events such as chromosome condensation, nuclear envelope breakdown, and spindle formation. The inhibition of CDK1 by this compound leads to an accumulation of cells in the G2 phase, as they are unable to progress into mitosis. In some cell lines, this arrest may be incomplete, occasionally leading to mitotic slippage and the formation of polyploid cells.

Furthermore, this compound has been shown to have effects beyond CDK inhibition. For instance, it can lead to a rapid reduction of p21 protein expression in a p53-independent manner. In some cancer cells with mutated p53, this compound has been observed to induce apoptosis by upregulating the Bax/Bcl-2 ratio.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound in various cell lines as reported in the literature.

Table 1: Effective Concentrations of this compound for G2/M Arrest and CDK Inhibition

Cell Line(s)ConcentrationIncubation TimeObserved EffectReference
Human non-small and small-cell lung cancer~50 µg/mL (IC50)Not specifiedAntitumor effects
PC-14 (human lung cancer)20 µg/mL2 hoursInhibition of cdc2 kinase activity
DU145, PC-3, LNCaP (human prostate cancer)35-100 µMNot specifiedIncomplete G2/M arrest, occasional mitotic slippage
DU145 (human prostate cancer)70 µM and 100 µMNot specifiedSignificant increase in 4C phase cells
Porcine Fetal Fibroblasts118 µMNot specifiedReversible arrest at G1/S and G2/M transitions
Bovine Oocytes20-50 µMNot specifiedInhibition of p34cdc2 kinase activity
Bovine Oocytes100 µM24-48 hoursAlmost total inhibition of Germinal Vesicle Breakdown (GVBD)

Table 2: Effects of this compound on Cell Cycle and Apoptosis Markers

Cell Line(s)Treatment ConditionsKey FindingsReference
DU145 (human prostate cancer)70 µM and 100 µMIncreased percentage of cells in 4C phase, appearance of 8C peak, increased cyclin B1 positive cells in 4C phase.
H460 (human lung cancer), SW480 (human colon cancer)Doses exceeding Ki for CDK inhibitionRapid, significant reduction of endogenous p21 protein expression (p53-independent).
PANC-1, AsPC-1 (pancreatic cancer with mutated p53)Not specifiedDose-dependent cell growth inhibition, apoptosis induction, slight upregulation of Bax, predominant downregulation of Bcl-2.

Experimental Protocols

The following are generalized protocols for inducing G2/M arrest using this compound. Optimal conditions, including concentration and incubation time, should be determined empirically for each cell type and experimental setup.

Protocol 1: G2/M Synchronization of Cultured Mammalian Cells

Materials:

  • This compound (CAS 87414-49-1)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Complete cell culture medium appropriate for the cell line

  • Cell line of interest

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 70% ethanol)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. A common stock concentration is 10-50 mM. Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to attach and enter the exponential growth phase. The seeding density should be such that cells are approximately 50-60% confluent at the time of treatment.

  • Treatment: Dilute the this compound stock solution directly into pre-warmed complete culture medium to the desired final concentration (e.g., 10-100 µM). Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for a predetermined period (e.g., 12-24 hours). The optimal incubation time will vary depending on the cell line's doubling time and the desired degree of synchronization.

  • Harvesting and Fixation:

    • Aspirate the medium and wash the cells once with PBS.

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension and discard the supernatant.

    • Resuspend the cell pellet in cold PBS.

    • Add cold 70% ethanol (B145695) dropwise while vortexing gently to fix the cells.

    • Store the fixed cells at -20°C or 4°C for at least 2 hours before analysis.

  • Cell Cycle Analysis by Flow Cytometry:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer. A significant increase in the G2/M peak (4N DNA content) indicates successful arrest.

Protocol 2: Western Blot Analysis of CDK1/Cyclin B Pathway Proteins

Materials:

  • Cells treated with this compound (as in Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CDK1, anti-CDK1, anti-Cyclin B1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway of this compound-Induced G2/M Arrest

G2M_Arrest_Pathway cluster_M M Phase (Mitosis) cluster_inhibitor CDK1 CDK1 CDK1_CyclinB CDK1/Cyclin B Complex CDK1->CDK1_CyclinB CyclinB Cyclin B CyclinB->CDK1_CyclinB Mitosis Mitotic Entry Butyrolactone_I This compound Butyrolactone_I->CDK1_CyclinB Inhibition CDK1_CyclinB->Mitosis Phosphorylation of downstream targets Experimental_Workflow cluster_analysis Analysis start Seed Cells treatment Treat with this compound start->treatment incubation Incubate (12-24h) treatment->incubation harvest Harvest Cells incubation->harvest flow_cytometry Flow Cytometry (Cell Cycle Analysis) harvest->flow_cytometry western_blot Western Blot (Protein Analysis) harvest->western_blot

References

Application Notes and Protocols for Butyrolactone I in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyrolactone I is a naturally occurring selective inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 (also known as cdc2) and CDK2.[1][2] By competitively binding to the ATP-binding site of these kinases, this compound effectively blocks the phosphorylation of key substrates involved in cell cycle progression, leading to cell cycle arrest at the G1/S and G2/M phases.[1][3] Its ability to modulate the cell cycle and induce apoptosis in various cancer cell lines has made it a valuable tool in cancer research and drug development.[2][3] These application notes provide a comprehensive overview of the optimal working concentrations of this compound, detailed experimental protocols, and its mechanism of action in cell culture.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of CDK1/cyclin B and CDK2/cyclin A/E complexes.[4] This inhibition prevents the phosphorylation of crucial cell cycle regulators such as the retinoblastoma protein (pRB) and histone H1.[1] The hypophosphorylated state of pRB prevents the release of the E2F transcription factor, thereby blocking the G1 to S phase transition.[1] Inhibition of CDK1 prevents the G2 to M phase transition.[1][3] In some cell lines, treatment with this compound can lead to an accumulation of cells in the G2/M phase and may even cause cells to skip mitosis, resulting in polyploidy.[5][6]

Data Presentation: Effective Concentrations and IC50 Values

The optimal working concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. The following table summarizes the effective concentrations and IC50 values reported in various studies.

Cell Line/OrganismApplicationConcentration/IC50Reference
Human Cancer Cell Lines
HL-60 (Leukemia)Anti-cancer activityIC50: 13.2 µM[2]
PC-3 (Prostate Cancer)Anti-cancer activityIC50: 41.7 µM[2]
DU145, PC-3, LNCaP (Prostate Cancer)Inhibition of proliferation, G2/M arrest35-100 µM[2][5]
Non-small and small-cell lung cancer linesAntitumor effectsIC50: ~50 µg/ml[3]
PC-14 (Lung Cancer)cdc2 kinase inhibition20 µg/mL[2][3]
H460 (Lung Cancer), SW480 (Colon Cancer)p21 protein reductionDoses exceeding CDK inhibition Ki[7]
ACHN, OS-RC-2, RCC10RGB (Renal Cancer)Inhibition of proliferation, G2/M arrestNot specified, but effective[6]
Other Cell Lines and Organisms
WI38 (Human Fibroblast)Inhibition of pRB phosphorylation, G1/S arrestNot specified, but effective[1]
tsFT210 (cdc2 mutant)G2/M arrestNot specified, but effective[1]
IPEC-J2 (Porcine Intestinal Epithelial)Mitigation of heat-stress-induced apoptosis10-50 µM[2]
Aspergillus terreusMorphological and sporulation changes63-1,000 µM[2]
Bovine oocytesReversible inhibition of meiotic maturation100 µM[8][9]
In Vitro Kinase Assays
CDK1/cyclin BEnzyme inhibitionIC50: 0.65 µM[4]
CDK2/cyclin AEnzyme inhibitionIC50: 1.38 µM[4]
CDK2/cyclin EEnzyme inhibitionIC50: 0.66 µM[4]
CDK5/p25Enzyme inhibitionIC50: 0.17 µM[4]
CDK5/p35Enzyme inhibitionIC50: 0.22 µM[4]

Experimental Protocols

General Protocol for Cell Treatment with this compound

This protocol provides a general guideline for treating adherent or suspension cells with this compound. Specific parameters such as cell seeding density and treatment duration should be optimized for each cell line and experimental design.

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Sterile culture plates or flasks

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Adherent Cells: Seed cells in culture plates or flasks at a density that will allow for logarithmic growth during the treatment period. Allow cells to attach and resume growth for 24 hours before treatment.

    • Suspension Cells: Seed cells in culture flasks at a density appropriate for the specific cell line and experiment.

  • Preparation of this compound Working Solutions:

    • Thaw the this compound stock solution.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all treatments, including the vehicle control.

  • Cell Treatment:

    • Adherent Cells: Carefully aspirate the old medium from the culture plates. Add the medium containing the different concentrations of this compound or the vehicle control.

    • Suspension Cells: Add the appropriate volume of the concentrated this compound working solution directly to the cell suspension flasks.

  • Incubation:

    • Return the cells to the incubator and culture for the desired duration (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured (e.g., cell viability, cell cycle analysis, protein expression).

  • Downstream Analysis:

    • Following incubation, harvest the cells for downstream analysis such as cell viability assays (e.g., MTT, trypan blue exclusion), cell cycle analysis (flow cytometry), or protein analysis (Western blotting).

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol details the steps for analyzing the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cells treated with this compound (from Protocol 1)

  • PBS, sterile

  • 70% Ethanol (B145695), ice-cold

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension Cells: Transfer the cell suspension directly to a centrifuge tube.

  • Cell Fixation:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathway of this compound in Cell Cycle Regulation

Butyrolactone_I_Pathway Butyrolactone_I This compound CDK2_Cyclin_E CDK2/Cyclin E Butyrolactone_I->CDK2_Cyclin_E CDK2_Cyclin_A CDK2/Cyclin A Butyrolactone_I->CDK2_Cyclin_A CDK1_Cyclin_B CDK1/Cyclin B Butyrolactone_I->CDK1_Cyclin_B pRB pRB CDK2_Cyclin_E->pRB phosphorylates CDK2_Cyclin_A->pRB phosphorylates Histone_H1 Histone H1 CDK1_Cyclin_B->Histone_H1 phosphorylates pRB_P p-pRB pRB->pRB_P E2F E2F pRB->E2F sequesters pRB_P->E2F releases G1_S_Transition G1/S Transition E2F->G1_S_Transition activates G2_M_Transition G2/M Transition Histone_H1_P p-Histone H1 Histone_H1->Histone_H1_P Histone_H1_P->G2_M_Transition promotes

Caption: this compound inhibits CDK complexes, preventing cell cycle progression.

Experimental Workflow for this compound Treatment and Analysis

Experimental_Workflow Start Start: Cell Culture Seeding Cell Seeding (Adherent or Suspension) Start->Seeding Treatment This compound Treatment (Varying Concentrations) Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Harvesting Cell Harvesting Incubation->Harvesting Analysis Downstream Analysis Harvesting->Analysis Viability Cell Viability Assay (e.g., MTT) Analysis->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Analysis->CellCycle Protein Protein Analysis (Western Blot) Analysis->Protein

Caption: General workflow for cell-based assays using this compound.

References

Application Notes and Protocols for Butyrolactone I in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrolactone I is a potent, cell-permeable, and selective inhibitor of cyclin-dependent kinases (CDKs). It functions as an ATP-competitive inhibitor, making it a valuable tool for studying the cellular roles of CDKs and for screening potential anticancer therapeutics.[1][2] This document provides detailed application notes and protocols for the use of this compound in kinase activity assays.

Mechanism of Action

This compound selectively inhibits the activity of key cell cycle regulators, primarily CDK1 (also known as cdc2) and CDK2.[3] By competing with ATP for the binding site on the kinase, it prevents the phosphorylation of downstream substrates that are crucial for cell cycle progression. This inhibition leads to cell cycle arrest at the G1/S and G2/M transitions.[3] Specifically, this compound has been shown to inhibit the phosphorylation of retinoblastoma protein (pRB) and H1 histone, key events in G1/S and G2/M progression, respectively.[3] Its selectivity profile demonstrates significantly lower activity against other kinase families such as MAP kinase, PKA, PKC, or EGFR-tyrosine kinase.

Data Presentation

The inhibitory activity of this compound has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (µM)
CDK1/cyclin B0.65
CDK2/cyclin A1.38
CDK2/cyclin E0.66
CDK5/p250.17
CDK5/p350.22
cdc20.68
CDK21.5

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration and substrate used.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound, leading to cell cycle arrest.

Butyrolactone_I_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CyclinE_CDK2 Cyclin E / CDK2 pRB pRB CyclinE_CDK2->pRB phosphorylates ADP ADP CyclinE_CDK2->ADP E2F E2F pRB->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CyclinB_CDK1 Cyclin B / CDK1 HistoneH1 Histone H1 CyclinB_CDK1->HistoneH1 phosphorylates CyclinB_CDK1->ADP Mitosis Mitosis HistoneH1->Mitosis Butyrolactone_I This compound Butyrolactone_I->CyclinE_CDK2 Butyrolactone_I->CyclinB_CDK1 ATP ATP ATP->CyclinE_CDK2 ATP->CyclinB_CDK1

This compound inhibits CDK1 and CDK2, blocking cell cycle progression.

Experimental Protocols

In Vitro Kinase Activity Assay Using this compound

This protocol is adapted for determining the inhibitory effect of this compound on CDK activity.

Materials:

  • Purified active CDK enzyme (e.g., CDK2/Cyclin A)

  • Specific peptide or protein substrate for the kinase (e.g., Histone H1 for CDK2)

  • This compound (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP solution

  • [γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

  • 96-well plates

  • Incubator

  • Detection system (e.g., scintillation counter, luminometer)

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in kinase assay buffer. The final concentration of DMSO should be kept constant across all wells (typically ≤1%).

    • Prepare a solution of the kinase and substrate in kinase assay buffer.

    • Prepare the ATP solution (containing a mix of cold ATP and [γ-³²P]ATP for radiometric assays) in kinase assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Kinase and substrate solution.

      • This compound dilution or vehicle control (DMSO).

    • Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add the ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Terminate Reaction and Detect Signal:

    • For Radiometric Assay:

      • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

      • Spot the reaction mixture onto phosphocellulose paper, wash unbound [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For Luminescence-based Assay (e.g., ADP-Glo™):

      • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

      • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.

    • Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for a kinase activity assay with this compound.

Kinase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Kinase, Substrate, this compound, ATP) Start->Reagent_Prep Assay_Setup Assay Setup in 96-well Plate (Kinase + Substrate + this compound) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (30°C, 15 min) Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with ATP Pre_incubation->Reaction_Initiation Reaction_Incubation Incubation (30°C, 30 min) Reaction_Initiation->Reaction_Incubation Reaction_Termination Terminate Reaction Reaction_Incubation->Reaction_Termination Signal_Detection Signal Detection (Radiometric or Luminescence) Reaction_Termination->Signal_Detection Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Signal_Detection->Data_Analysis End End Data_Analysis->End

References

How to prepare Butyrolactone I stock solution for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrolactone I is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), making it a valuable tool for studying cell cycle regulation and a potential candidate for therapeutic development.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions for in vitro experiments and outlines its mechanism of action. The provided information is intended to ensure accurate and reproducible experimental results.

Chemical Properties

This compound is a cell-permeable compound that acts as an ATP-competitive inhibitor of CDKs.[3] Its key chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 424.44 g/mol N/A
Solubility DMSON/A
Storage Temperature -20°C (solid powder and stock solution)N/A

Mechanism of Action: CDK Inhibition and Cell Cycle Arrest

This compound selectively inhibits the activity of several key cyclin-dependent kinases, primarily CDK1, CDK2, and CDK5.[1][2] These kinases are crucial for the progression of the cell cycle. By inhibiting these CDKs, this compound prevents the phosphorylation of key substrate proteins, including the Retinoblastoma protein (pRb) and Histone H1.

The phosphorylation of pRb by CDK2 is a critical step for the G1/S phase transition. When pRb is hypophosphorylated, it remains bound to the E2F family of transcription factors, preventing them from activating the transcription of genes required for DNA synthesis. Inhibition of CDK2 by this compound maintains pRb in its active, hypophosphorylated state, leading to a G1 phase cell cycle arrest.

Similarly, the activity of the CDK1/Cyclin B complex is essential for the G2/M transition and entry into mitosis. This compound-mediated inhibition of CDK1 prevents the phosphorylation of proteins like Histone H1, which is necessary for chromosome condensation and mitotic entry, resulting in a G2/M phase arrest.

Butyrolactone_I_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK2_CyclinE CDK2/Cyclin E pRb pRb CDK2_CyclinE->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates G1_Arrest G1 Arrest CDK1_CyclinB CDK1/Cyclin B HistoneH1 Histone H1 CDK1_CyclinB->HistoneH1 phosphorylates Mitosis Mitosis HistoneH1->Mitosis promotes G2_Arrest G2 Arrest Butyrolactone_I This compound Butyrolactone_I->CDK2_CyclinE Butyrolactone_I->CDK1_CyclinB Stock_Solution_Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound Powder calculate->weigh dissolve Dissolve in DMSO and Vortex weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes: Butyrolactone I in Apoptosis Induction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrolactone I is a potent and specific inhibitor of cyclin-dependent kinases (CDKs), particularly targeting Cdk1 (Cdc2) and Cdk2. Originally isolated from the fungus Aspergillus terreus, it has become a valuable tool in cell cycle and cancer research. By inhibiting CDKs, this compound effectively blocks cell cycle progression, primarily at the G1/S and G2/M transitions, which can subsequently trigger programmed cell death, or apoptosis, in various cancer cell lines.[1][2] These application notes provide a comprehensive overview of the use of this compound to induce and study apoptosis, including its mechanism of action, effective concentrations, and detailed protocols for key experimental assays.

Mechanism of Action

This compound induces apoptosis primarily through its inhibition of cyclin-dependent kinases, which are crucial for cell cycle progression. The key mechanisms are:

  • Cell Cycle Arrest: By competitively inhibiting the ATP-binding site of CDKs such as Cdk1 and Cdk2, this compound prevents the phosphorylation of key substrates required for cell cycle phase transitions.[2] This leads to the arrest of cells in the G1 and G2/M phases.[3][4] A primary target is the Retinoblastoma protein (pRb); inhibition of its phosphorylation prevents the release of E2F transcription factors, thereby halting entry into the S phase.[1][2]

  • Modulation of Apoptotic Proteins: In several cancer cell lines, this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and the activation of the intrinsic caspase cascade.

  • Caspase Activation: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome and activates initiator caspases (e.g., Caspase-9), which in turn activate executioner caspases like Caspase-3.[4] Activated Caspase-3 is responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

It is important to note that in specific contexts, such as under heat or oxidative stress, this compound has been observed to prevent apoptosis, suggesting its effects can be cell-type and context-dependent.[5]

Data Presentation

The following tables summarize the effective concentrations and IC50 values of this compound in various cancer cell lines.

Table 1: Effective Concentrations of this compound for Inducing Cell Cycle Arrest and Apoptosis

Cell LineCell TypeEffective ConcentrationObserved EffectReference
PANC-1, AsPC-1Pancreatic CancerDose-dependentGrowth inhibition, Apoptosis induction[1]
WEHI, L929, HeLa S3Various Cancer Lines100 µMEnhancement of TNF-induced apoptosis[6]
PC-14Non-small-cell Lung Cancer20 µg/mLInhibition of cdc2 kinase activity[3]
DU145, PC-3Prostate Cancer70 µM - 100 µMG2/M Arrest

Table 2: IC50 Values of this compound for Cytotoxicity

Cell LineCell TypeIC50 ValueReference
PC-3Metastatic Prostate Cancer7.4 µg/mL[7]
SKOV3Ovarian Adenocarcinoma1.2 µg/mL[7]
Lung Cancer Lines (various)Non-small-cell Lung Cancer~50 µg/mL[3]

Visualizations

Signaling Pathway

Butyrolactone_I_Apoptosis_Pathway BLI This compound CDK CDK1 / CDK2 BLI->CDK Inhibits Bcl2 Bcl-2 Expression BLI->Bcl2 Downregulates Bax Bax Expression BLI->Bax Upregulates pRb pRb Phosphorylation CDK->pRb Promotes G2_M G2/M Phase Arrest CDK->G2_M Promotes Transition E2F E2F Release pRb->E2F G1_S G1/S Phase Arrest E2F->G1_S Drives Apoptosis Apoptosis G1_S->Apoptosis G2_M->Apoptosis Mito Mitochondrial Permeability Bcl2->Mito Inhibits Bax->Mito Increases CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: this compound signaling pathway for apoptosis induction.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_analysis Apoptosis Analysis Cell_Culture 1. Seed Cancer Cells (e.g., PANC-1, HeLa) Drug_Treatment 2. Treat with this compound (Dose-response & Time-course) Cell_Culture->Drug_Treatment Harvest 3. Harvest Cells (Adherent + Supernatant) Drug_Treatment->Harvest Annexin Annexin V / PI Staining Harvest->Annexin TUNEL TUNEL Assay Harvest->TUNEL Caspase Caspase-3 Activity Assay Harvest->Caspase WB Western Blot Harvest->WB FCM Flow Cytometry Analysis Annexin->FCM Microscopy Fluorescence Microscopy TUNEL->Microscopy Plate_Reader Plate Reader (OD 405nm) Caspase->Plate_Reader Blot_Analysis Protein Expression Analysis (Bax, Bcl-2, Cleaved Casp-3) WB->Blot_Analysis

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, PANC-1) in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) at a density that allows for logarithmic growth during the experiment (e.g., 2 x 10⁵ cells/well for a 6-well plate). Allow cells to adhere and resume growth for 24 hours.

  • Preparation of this compound: Prepare a stock solution of this compound (e.g., 10-100 mM in DMSO) and store at -20°C. Immediately before use, dilute the stock solution to the desired final concentrations in fresh, pre-warmed culture medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO, typically <0.1%).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This protocol is adapted from standard flow cytometry procedures.[8][9][10][11]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS, detach using a gentle cell scraper or Trypsin-EDTA, and combine with the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

TUNEL (TdT-mediated dUTP Nick-End Labeling) Assay

This protocol outlines the key steps for detecting DNA fragmentation in situ.[12][13][14]

  • Sample Preparation: Grow and treat cells on glass coverslips. After treatment, wash with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Wash the fixed cells and permeabilize with 0.25% Triton X-100 in PBS for 10-15 minutes on ice to allow the labeling enzyme to enter the nucleus.

  • Labeling Reaction: Wash the cells and incubate with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber. Include a positive control (pre-treat a sample with DNase I) and a negative control (omit the TdT enzyme).[12]

  • Counterstaining: Wash the cells to remove unincorporated nucleotides. Counterstain the nuclei with a DNA dye like DAPI or Hoechst.

  • Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of executioner caspase-3.[15][16][17]

  • Cell Lysis: Harvest ~2-5 x 10⁶ treated and control cells by centrifugation. Resuspend the pellet in 50-100 µL of chilled cell lysis buffer. Incubate on ice for 10-15 minutes.

  • Lysate Collection: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well and adjust the volume with lysis buffer. Add 2X Reaction Buffer containing DTT.

  • Substrate Addition: Initiate the reaction by adding the Caspase-3 colorimetric substrate (e.g., DEVD-pNA).

  • Incubation & Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the Caspase-3 activity.

Western Blotting for Apoptotic Proteins

This protocol is for detecting changes in protein expression levels of Bax, Bcl-2, and cleaved Caspase-3.[18][19][20]

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease inhibitors. Quantify protein concentration as described above.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine relative protein expression. An increased Bax/Bcl-2 ratio is indicative of apoptosis.[19]

References

Application Notes and Protocols: Butyrolactone I in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrolactone I is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly targeting CDK1 (also known as cdc2) and CDK2.[1][2] In the context of lung cancer, this compound has demonstrated significant anti-tumor effects by arresting the cell cycle at the G2/M phase and inducing apoptosis.[3] These application notes provide a comprehensive experimental workflow for evaluating the efficacy and mechanism of action of this compound in lung cancer cell lines.

Data Presentation

The following tables summarize the quantitative effects of this compound on lung cancer cell lines.

Table 1: IC50 Values of this compound in Lung Cancer Cell Lines

Cell LineHistologyIC50 (µg/mL)Citation
PC-14Adenocarcinoma~20[3]
PC-9AdenocarcinomaNot specified, but effective[3]
Various non-small cell lung cancer linesNon-small cell~50[3]

Table 2: Effect of this compound on Cell Cycle Distribution in Lung Cancer Cells

Cell LineTreatment% of Cells in G1% of Cells in S% of Cells in G2/MCitation
PC-14ControlData not availableData not availableData not available[3]
PC-14This compound (concentration-dependent)Data not availableData not availableIncreased[3]

Table 3: Induction of Apoptosis by this compound in Cancer Cells

Cell LineTreatmentApoptosis InductionNotesCitation
WEHI, L929, HeLa S3This compound (100 µM) with TNFIncreased apoptosis compared to TNF aloneThis compound alone did not induce common apoptotic events but blocked cell growth.[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound on lung cancer cell lines are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on lung cancer cell lines and to calculate the IC50 value.

Materials:

  • Lung cancer cell lines (e.g., A549, H460, PC-14)

  • This compound

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multiskan spectrum microplate reader

Protocol:

  • Seed lung cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 50, 100 µM) and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Materials:

  • Lung cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for 24-48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting up compensation and gates.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Lung cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression levels of key cell cycle and apoptosis-related proteins.

Materials:

  • Lung cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-p21, anti-cleaved-caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.

Mandatory Visualization

G cluster_setup Cell Culture & Treatment cluster_analysis Data Analysis A Seed Lung Cancer Cells (e.g., A549, H460) B Treat with this compound (various concentrations and time points) A->B C Cell Viability (MTT Assay) B->C D Apoptosis Analysis (Annexin V/PI Staining) E Cell Cycle Analysis (PI Staining) F Protein Expression (Western Blot) G Calculate IC50 C->G H Quantify Apoptotic Cells D->H I Determine Cell Cycle Distribution E->I J Analyze Protein Level Changes F->J

Caption: Experimental workflow for this compound in lung cancer cell lines.

G cluster_pathway This compound Signaling Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Butyrolactone_I This compound CDK1_CyclinB CDK1/Cyclin B Complex Butyrolactone_I->CDK1_CyclinB Inhibition p21 p21 Degradation Butyrolactone_I->p21 Accelerates G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Bcl2 Bcl-2 CDK1_CyclinB->Bcl2 Inhibits Mitosis Mitosis G2_M_Transition->Mitosis Bax Bax Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes: Butyrolactone I for Inhibiting Retinoblastoma (RB) Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Retinoblastoma protein (RB) is a critical tumor suppressor that acts as a primary regulator of the cell cycle.[1] Its function is tightly controlled by its phosphorylation state. In its active, hypophosphorylated form, RB binds to the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[2][3] In response to mitogenic signals, cyclin-dependent kinases (CDKs) phosphorylate RB, inactivating it and allowing cell cycle progression.[1][2] Dysregulation of this pathway is a hallmark of many cancers.

Butyrolactone I is a cell-permeable, selective inhibitor of the cyclin-dependent kinase (CDK) family, specifically targeting CDK1 (cdc2) and CDK2.[4][5] By acting as an ATP-competitive inhibitor, this compound prevents the phosphorylation of key cell cycle proteins, including the RB protein.[4][6] This activity makes it a valuable tool for studying cell cycle control and a potential lead compound in anticancer drug development. These notes provide detailed protocols for using this compound to inhibit RB phosphorylation and analyze its effects on the cell cycle.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of CDK1 and CDK2.[4] This inhibition prevents the sequential phosphorylation and inactivation of the RB protein that normally occurs during the G1/S transition.[4] By keeping RB in its active, hypophosphorylated state, it remains bound to E2F transcription factors. This complex actively represses the transcription of genes necessary for DNA synthesis, thereby arresting the cell cycle in the G1 phase.[3][4] this compound has also been shown to inhibit H1 histone phosphorylation, contributing to a G2/M phase arrest.[4][5]

cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CycD_CDK46 Cyclin D CDK4/6 Mitogens->CycD_CDK46 RB RB CycD_CDK46->RB Phosphorylates CycE_CDK2 Cyclin E CDK2 pRB pRB (Inactive) CycE_CDK2->pRB Hyper-phosphorylates RB->pRB RB_E2F RB-E2F Complex (Repression) RB->RB_E2F E2F E2F pRB->E2F Releases E2F->RB_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes RB_E2F->S_Phase_Genes Blocks Butyrolactone This compound Butyrolactone->CycD_CDK46 Butyrolactone->CycE_CDK2

Caption: this compound inhibits CDK-mediated RB phosphorylation. (Max-width: 760px)

Data Presentation: Efficacy of this compound

The inhibitory concentration of this compound varies across different cell lines. The following table summarizes key quantitative data from published studies.

Cell LineCell TypeParameterValueReference
HL-60Human LeukemiaIC5013.2 µM[7]
PC-3Human Prostate CancerIC5041.7 µM[7]
PC-14Human Lung CancerIC50~20 µg/mL (~47 µM)[8]
VariousNon-small & Small-cell Lung CancerIC50~50 µg/mL (~118 µM)[8]

Note: The molecular weight of this compound is 424.5 g/mol .

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating cultured mammalian cells with this compound to assess its effect on RB phosphorylation and cell cycle progression.

  • Cell Plating: Seed the cells of interest (e.g., WI38, PC-3, HCT116) in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and culture in standard media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2. Grow cells to approximately 40-50% confluency.

  • Synchronization (Optional): For a more uniform cell population, synchronization at the G0/G1 boundary can be achieved.

    • Wash cells three times with serum-free medium.

    • Incubate cells in serum-free or low-serum (0.2%) medium for 24-48 hours.[9]

    • To re-enter the cell cycle, replace the medium with complete, serum-containing medium. This compound can be added at this step.

  • Preparation of this compound Stock: Prepare a 10-100 mM stock solution of this compound in DMSO. Store aliquots at -20°C.[5]

  • Treatment: Dilute the this compound stock solution in complete culture medium to achieve the desired final concentration (e.g., 10-100 µM, based on cell line sensitivity).[7] Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Add the treatment medium to the cells.

  • Incubation: Incubate the cells for the desired time period (e.g., 16-24 hours) to observe effects on G1/S transition.[4]

  • Harvesting: After incubation, harvest the cells for downstream analysis (Western Blot or Flow Cytometry). For adherent cells, wash with ice-cold PBS, then detach using a cell scraper or trypsin.

Protocol 2: Analysis of RB Phosphorylation by Western Blot

This protocol is used to detect the levels of total and phosphorylated RB protein. A decrease in the ratio of phosphorylated RB (pRB) to total RB indicates successful inhibition by this compound.

A 1. Cell Lysis (RIPA Buffer) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Separate Proteins) B->C D 4. Protein Transfer (PVDF Membrane) C->D E 5. Blocking (5% Milk or BSA) D->E F 6. Primary Antibody (Anti-RB, Anti-pRB) E->F G 7. Secondary Antibody (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H

Caption: Standard workflow for Western blot analysis. (Max-width: 760px)
  • Cell Lysate Preparation: [10][11]

    • Place the culture dish of treated and control cells on ice and wash once with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the dish (e.g., 500 µL for a 10 cm dish).

    • Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.

    • Agitate for 30 minutes at 4°C.

    • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube. This is the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • Sample Preparation & SDS-PAGE: [12]

    • Take a consistent amount of protein from each sample (e.g., 20-30 µg) and add an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Immunoblotting: [11][12]

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RB (pRB). In a separate blot, use a primary antibody for total RB.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 5 minutes each with TBST.

  • Detection:

    • Apply a chemiluminescent substrate (e.g., ECL) to the membrane.[14]

    • Capture the signal using a CCD imager or X-ray film. Densitometry analysis can be used to quantify the pRB/total RB ratio.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content. Treatment with this compound is expected to cause an accumulation of cells in the G1 phase.[4]

A 1. Cell Harvest (Trypsinization) B 2. Fixation (Ice-cold 70% Ethanol) A->B C 3. RNase Treatment (Degrade RNA) B->C D 4. DNA Staining (Propidium Iodide) C->D E 5. Flow Cytometry (Measure Fluorescence) D->E F 6. Data Analysis (Generate Histogram) E->F

Caption: Workflow for cell cycle analysis via flow cytometry. (Max-width: 760px)
  • Cell Preparation:

    • Harvest treated and control cells, including the culture medium, to collect both adherent and floating cells.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet once with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet by gently vortexing.

    • While vortexing, add 1-5 mL of ice-cold 70% ethanol (B145695) dropwise to fix and permeabilize the cells.

    • Incubate the cells on ice for at least 30 minutes or store at -20°C overnight.

  • Staining: [15]

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA). A typical solution is 40 µg/mL PI and 100 µg/mL RNase A in PBS.

    • Incubate for 30 minutes at 37°C or room temperature, protected from light.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer, using a 488 nm laser for excitation.[15]

    • Collect data from at least 10,000 cells per sample.

    • Generate a histogram of fluorescence intensity. Cells in G0/G1 will have 2N DNA content, while cells in G2/M will have 4N DNA content. Cells in S phase will have DNA content between 2N and 4N.[15]

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases for both control and this compound-treated samples. An increase in the G1 population and a decrease in the S and G2/M populations are expected.

References

Application Notes and Protocols for In Vivo Administration of Butyrolactone I in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo administration of Butyrolactone I in rat models, targeting researchers in pharmacology, oncology, and neuroscience. This compound, a potent inhibitor of cyclin-dependent kinases (CDKs), has shown potential in preclinical studies for its anti-inflammatory and anti-cancer properties. This document outlines its mechanism of action, provides detailed experimental protocols for administration, and summarizes key quantitative data from relevant studies.

Introduction to this compound

This compound is a fungal metabolite originally isolated from Aspergillus terreus. It functions as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly Cdc2 (CDK1) and Cdk2.[1][2] By competitively binding to the ATP-binding site of these kinases, this compound effectively blocks cell cycle progression at the G1/S and G2/M phases.[2] More recent studies have revealed its broader biological activities, including the inhibition of the NF-κB and JAK/STAT signaling pathways, suggesting its potential as an anti-inflammatory and nephroprotective agent.[3][4]

Key Signaling Pathways Affected by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways.

Inhibition of Cyclin-Dependent Kinase (CDK) Pathway

This compound is a well-characterized inhibitor of CDKs, which are key regulators of the cell cycle. By inhibiting CDK1 and CDK2, it prevents the phosphorylation of target proteins required for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

cluster_0 Cell Cycle Progression CDK1_CyclinB CDK1/Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Transition->Cell_Cycle_Arrest Blocked G1_S_Transition->Cell_Cycle_Arrest Blocked Butyrolactone_I This compound Butyrolactone_I->CDK1_CyclinB Inhibits Butyrolactone_I->CDK2_CyclinE Inhibits

This compound Inhibition of the CDK Pathway.
Attenuation of the NF-κB Signaling Pathway

This compound has been shown to attenuate inflammation by inhibiting the NF-κB signaling pathway. It can prevent the phosphorylation of IκB and the p65 subunit of NF-κB, thereby blocking the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.[3][5][6]

cluster_1 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_p65_p50 IκB-p65-p50 IKK->IkB_p65_p50 Phosphorylates IκB p65_p50 p65-p50 IkB_p65_p50->p65_p50 IκB Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory_Genes Activates Butyrolactone_I This compound Butyrolactone_I->IKK Inhibits

This compound Attenuation of the NF-κB Pathway.

Quantitative Data from In Vivo Studies

While specific quantitative data for this compound in rat models is limited in the reviewed literature, studies in murine models provide valuable insights into its potential efficacy.

ParameterAnimal ModelTreatment GroupControl Group% ChangeReference
Serum ALT (U/L)NASH Mouse Model45.3 ± 5.889.7 ± 10.2-49.5%[3]
Serum AST (U/L)NASH Mouse Model101.5 ± 12.6185.4 ± 21.3-45.2%[3]
Hepatic TNF-α (pg/mg)NASH Mouse Model3.2 ± 0.46.8 ± 0.7-52.9%[3]
Hepatic IL-6 (pg/mg)NASH Mouse Model1.5 ± 0.23.1 ± 0.3-51.6%[3]

Note: The data presented above is from a study conducted in a murine model of nonalcoholic steatohepatitis (NASH) and may not be directly translatable to rat models.

Experimental Protocols for In Vivo Administration in Rats

The following protocols are generalized for the administration of investigational compounds to rats and should be adapted based on the specific experimental design, the formulation of this compound, and institutional animal care and use committee (IACUC) guidelines.

Drug Preparation
  • Solubilization: this compound is soluble in organic solvents such as DMSO and ethanol. For in vivo administration, it is crucial to prepare a vehicle that is biocompatible and minimizes toxicity. A common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with a suitable vehicle like saline, corn oil, or a solution of 0.5% methylcellulose (B11928114) to the final desired concentration. The final concentration of DMSO should typically be kept below 5-10% of the total injection volume to avoid toxicity.

  • Dosage: The optimal dosage of this compound will depend on the specific application and rat model. Based on studies with similar compounds and in vitro effective concentrations, a starting dose range of 10-50 mg/kg could be considered for efficacy studies, with dose-ranging studies being essential to determine the maximum tolerated dose (MTD).

Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and the target organ.

Start This compound (Prepared Formulation) Oral Oral Gavage (PO) Start->Oral IP Intraperitoneal (IP) Start->IP IV Intravenous (IV) Start->IV Systemic Systemic Circulation Oral->Systemic First-pass metabolism IP->Systemic Rapid absorption IV->Systemic Immediate bioavailability

Routes of this compound Administration.

This route mimics the clinical administration of oral drugs.

Materials:

  • Rat gavage needles (flexible or rigid, appropriate size for the rat's weight)

  • Syringes (1-3 mL)

  • This compound formulation

Protocol:

  • Gently restrain the rat, ensuring it cannot move its head.

  • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

  • Carefully insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.

  • Once the needle is in the correct position, slowly administer the this compound formulation.

  • Withdraw the needle gently and return the rat to its cage.

  • Monitor the rat for any signs of distress.

IP injection allows for rapid absorption of the compound into the systemic circulation.

Materials:

  • Sterile needles (23-25 gauge)

  • Sterile syringes (1 mL)

  • This compound formulation

Protocol:

  • Securely restrain the rat, exposing its abdomen.

  • Tilt the rat slightly with its head downwards.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.

  • Inject the this compound formulation slowly.

  • Withdraw the needle and return the rat to its cage.

  • Observe the rat for any adverse reactions.

IV injection provides immediate and 100% bioavailability of the compound. The lateral tail vein is the most common site for IV injections in rats.

Materials:

  • Sterile needles (25-27 gauge) or butterfly catheters

  • Sterile syringes (1 mL)

  • This compound formulation

  • A warming device (e.g., heat lamp) to dilate the tail veins

Protocol:

  • Place the rat in a restraining device.

  • Warm the rat's tail to dilate the veins.

  • Identify one of the lateral tail veins.

  • Insert the needle into the vein, bevel up, at a shallow angle.

  • Successful entry into the vein can be confirmed by a flash of blood in the needle hub.

  • Slowly inject the this compound formulation. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.

  • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the rat to its cage and monitor its condition.

Conclusion

This compound is a promising preclinical candidate with a well-defined mechanism of action as a CDK inhibitor and emerging roles in modulating inflammatory pathways. The protocols outlined in this document provide a foundation for conducting in vivo studies in rat models to further investigate its therapeutic potential. Careful consideration of the administration route, dosage, and formulation is critical for obtaining reliable and reproducible results. Future studies should aim to establish a comprehensive pharmacokinetic and pharmacodynamic profile of this compound in rats to facilitate its translation to clinical applications.

References

Troubleshooting & Optimization

Solubility issues with Butyrolactone I in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butyrolactone I, focusing on solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound is a fungal metabolite derived from Aspergillus terreus. It is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), with high specificity for CDK1, CDK2, and CDK5. By competing with ATP for the kinase binding site, it arrests the cell cycle at the G1/S and G2/M transitions. More recently, this compound has also been identified as a partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in metabolism and inflammation. This dual activity contributes to its diverse biological effects, including anti-tumor and anti-inflammatory properties.[1][2][3]

Q2: I am observing precipitation when I add this compound to my aqueous buffer/media. What is the cause?

Precipitation of this compound in aqueous solutions is a common issue and is primarily due to its low water solubility. While it is soluble in organic solvents like DMSO and ethanol, its solubility is significantly lower in aqueous buffers such as PBS.[4] Adding a concentrated stock solution of this compound in an organic solvent directly to an aqueous solution can cause it to crash out if the final concentration of the organic solvent is not sufficient to maintain its solubility or if the final concentration of this compound exceeds its aqueous solubility limit.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for use in cell-based assays.[4] Ethanol is also a viable option.

Q4: How can I prevent precipitation of this compound in my experiments?

To prevent precipitation, it is crucial to first dissolve this compound in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. When preparing your final working solution in an aqueous buffer or cell culture medium, ensure that the final concentration of the organic solvent is kept as low as possible while still being sufficient to maintain the solubility of this compound. It is also important to add the stock solution to the aqueous solution with vigorous mixing to ensure rapid and uniform dispersion.

Q5: What is the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions can be influenced by factors such as pH and temperature. It is generally recommended to prepare fresh working solutions from a frozen stock solution for each experiment to ensure potency and avoid degradation. Stock solutions in anhydrous DMSO can be stored at -20°C for extended periods.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms immediately upon adding this compound stock to aqueous media. Final concentration of this compound exceeds its solubility limit in the aqueous media.Decrease the final concentration of this compound. If a higher concentration is required, consider increasing the percentage of the organic solvent in the final solution, but be mindful of potential solvent toxicity to cells.
Insufficient mixing upon addition of the stock solution.Add the stock solution dropwise to the aqueous media while vortexing or stirring vigorously to ensure rapid dispersion.
Cloudiness or precipitate appears in the media during incubation. The compound is coming out of solution over time.This may indicate that the compound is not stable in the media over the incubation period. Prepare fresh media with this compound immediately before use. Consider the possibility of the compound binding to components in the media or the culture vessel.
Interaction with components in the serum or media.If using serum-containing media, try reducing the serum concentration or using a serum-free formulation if possible for your cell type. Test the solubility in the basal media without supplements first.
Inconsistent or no biological effect observed. Loss of compound due to precipitation.Visually inspect for any precipitate. If present, centrifuge the solution and measure the concentration of this compound in the supernatant to determine the actual soluble concentration.
Degradation of the compound.Prepare fresh working solutions for each experiment from a recently thawed stock. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect stock concentration.Verify the initial weight of the compound and the volume of solvent used to prepare the stock solution.

Quantitative Solubility Data

SolventSolubility
Dimethylformamide (DMF)10 mg/mL
Dimethyl sulfoxide (DMSO)10 mg/mL
Ethanol10 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)1 mg/mL

Data sourced from Cayman Chemical product information.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh out the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex or sonicate briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

General Protocol for Treating Cells with this compound
  • Materials:

    • Cells cultured in appropriate vessels

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

    • Prepare the final working solution by diluting the stock solution into pre-warmed complete cell culture medium. It is recommended to perform a serial dilution if the final concentration is very low.

    • Ensure the final concentration of DMSO in the medium is consistent across all treatments, including the vehicle control, and is at a level non-toxic to the cells (typically ≤ 0.5%).

    • Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or the vehicle control.

    • Incubate the cells for the desired period under standard culture conditions.

Visualizations

Butyrolactone_I_CDK_Inhibition_Pathway This compound as a CDK Inhibitor Butyrolactone_I This compound CDK_Cyclin CDK1/2/5-Cyclin Complex Butyrolactone_I->CDK_Cyclin Inhibits Cell_Cycle_Progression Cell Cycle Progression (G1/S, G2/M) CDK_Cyclin->Cell_Cycle_Progression Promotes ATP ATP ATP->CDK_Cyclin Binds Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Leads to (in cancer cells)

This compound's inhibition of CDK-cyclin complexes.

Butyrolactone_I_PPARg_Agonist_Pathway This compound as a PPARγ Partial Agonist Butyrolactone_I This compound PPARg PPARγ Butyrolactone_I->PPARg Partially Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Expression (Metabolism, Anti-inflammation) PPRE->Gene_Expression Regulates

This compound's partial agonism of PPARγ.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation Observed Check_Concentration Is the final concentration above the solubility limit? Start->Check_Concentration Check_Solvent Is the stock solvent appropriate (e.g., DMSO)? Check_Concentration->Check_Solvent No Reduce_Concentration Lower final concentration Check_Concentration->Reduce_Concentration Yes Check_Mixing Was the stock added to media with vigorous mixing? Check_Solvent->Check_Mixing Yes Use_DMSO Prepare stock in DMSO Check_Solvent->Use_DMSO No Improve_Mixing Add dropwise while vortexing Check_Mixing->Improve_Mixing No End Issue Resolved Check_Mixing->End Yes Reduce_Concentration->End Use_DMSO->End Improve_Mixing->End

A logical workflow for troubleshooting precipitation.

References

Identifying and minimizing off-target effects of Butyrolactone I.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Butyrolactone I. The following troubleshooting guides and FAQs address common issues and provide detailed experimental protocols for robust scientific inquiry.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, where an observed phenotype may be incorrectly attributed to the inhibition of the primary target.[1] Furthermore, off-target binding can disrupt essential cellular pathways, causing cellular toxicity unrelated to the on-target effect, and can compromise the translatability of preclinical findings.[1]

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[2][3] It is known to potently and selectively inhibit CDK1/cyclin B, CDK2, and CDK5. This inhibition blocks cell cycle progression at the G1/S and G2/M transitions, preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb) and histone H1. Its ability to arrest the cell cycle is a cornerstone of its antitumor activity.

Q3: What are the known or potential off-target activities of this compound?

A3: Beyond its primary role as a CDK inhibitor, studies have revealed that this compound can exert several off-target effects. At concentrations higher than its Ki for CDK inhibition, it has been shown to inhibit the NF-κB signaling pathway, reduce reactive oxygen species (ROS) production, and modulate the PERK/CHOP signaling pathway, which is involved in the heat-stress response. Additionally, this compound can induce a rapid, p53-independent degradation of the p21 (WAF1/CIP1) protein via the proteasome, an effect that is distinct from its CDK-inhibitory function.

Q4: How can I proactively minimize off-target effects in my experiments with this compound?

A4: A multi-faceted approach is recommended to minimize the impact of off-target effects:

  • Use the Lowest Effective Concentration: Always perform a dose-response experiment to determine the lowest concentration of this compound that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.

  • Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps confirm that the observed effects are not due to the chemical scaffold itself.

  • Orthogonal Validation: Confirm key findings using alternative methods to inhibit the target. This can include using a structurally different inhibitor targeting the same CDK or employing genetic approaches like siRNA or CRISPR-Cas9 to knock down/knock out the target protein. If the phenotype persists after genetic removal of the target, it is likely an off-target effect.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity are observed at concentrations intended for CDK inhibition.

Possible Cause Troubleshooting Steps Expected Outcome
Off-target Kinase Inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds that target the same CDK.1. Identification of other kinases inhibited by this compound that may be responsible for toxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.
Compound Solubility Issues 1. Verify the solubility of this compound in your specific cell culture media. 2. Visually inspect for precipitate in the stock solution and final culture medium.Improved cell viability if poor solubility and compound precipitation were the cause of toxicity.
Disruption of Other Pathways 1. Analyze the activation state of known this compound off-target pathways, such as NF-κB or stress-response pathways (PERK/CHOP).Identification of unintended pathway modulation that could contribute to cytotoxicity.

Issue 2: The observed cellular phenotype is inconsistent with known effects of CDK1/2 inhibition.

Possible Cause Troubleshooting Steps Expected Outcome
Undocumented Off-Target Effect 1. Use a proteome-wide, unbiased technique like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify all cellular targets. 2. Perform a rescue experiment by transfecting cells with a drug-resistant mutant of the target CDK.1. A comprehensive list of direct protein binders, revealing potential off-targets. 2. On-target effects will be rescued, but off-target effects will persist, confirming their independence from the primary target.
Cell Line Specificity 1. Confirm the expression levels of the intended CDK targets and potential off-targets in your cell line via Western blot or qPCR. 2. Test the effect of this compound in multiple cell lines.Understanding if variable protein expression between cell lines is responsible for the inconsistent results.

Quantitative Data Summary

Table 1: Reported Biological Activities of this compound

Target/ProcessEffectCell Line/SystemConcentrationCitation
cdc2 kinaseInhibitionPC-14 (non-small cell lung)20 µg/mL (~47 µM)
Cell ProliferationInhibition, G2/M ArrestDU145, PC-3, LNCaP (prostate)35-100 µM
Heat-Stress ApoptosisMitigationIPEC-J2 (porcine intestinal)10-50 µM
NF-κB SignalingInhibitionLPS-induced RAW264.7Not specified
p21 Protein ExpressionReduction / DegradationH460 (lung), SW480 (colon)> Ki for CDK inhibition
ApoptosisInductionPANC-1, AsPC-1 (pancreatic)Dose-dependent

Note: The IC50 and Ki values for this compound against a wide panel of purified kinases are not consistently reported in the literature, highlighting the importance of performing application-specific kinase profiling.

Diagrams

cluster_main This compound: Mechanism of Action cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects BLI This compound CDK CDK1, CDK2, CDK5 BLI->CDK Primary Target Nfkb NF-κB Pathway BLI->Nfkb Secondary p21 p21 Degradation BLI->p21 Secondary ROS ROS/PERK/CHOP Pathway BLI->ROS Secondary CellCycle G1/S & G2/M Cell Cycle Arrest CDK->CellCycle Inhibits

Caption: Logical diagram of this compound's on-target and potential off-target pathways.

cluster_workflow Workflow for Investigating Off-Target Effects A Unexpected Phenotype or Toxicity Observed B Step 1: Validate On-Target Concentration A->B C Perform Dose-Response Curve for On-Target Effect B->C D Step 2: Initial Off-Target Verification C->D E Use Orthogonal Methods (e.g., different inhibitor, siRNA/CRISPR) D->E F Step 3: Unbiased Off-Target Identification E->F G Kinome Profiling or CETSA with Mass Spec F->G H Step 4: Validate Identified Off-Targets G->H I Confirm with individual assays (Western blot, functional assays) H->I J Conclusion: Phenotype is Off-Target I->J

Caption: Experimental workflow for identifying and validating off-target effects.

cluster_pathway Simplified Cell Cycle Regulation by CDKs G1 G1 Phase CDK2 CDK2/ Cyclin E S S Phase (DNA Synthesis) G2 G2 Phase S->G2 CDK1 CDK1/ Cyclin B M M Phase (Mitosis) CDK2->S Promotes Transition CDK1->M Promotes Transition BLI This compound BLI->CDK2 Inhibits BLI->CDK1 Inhibits

Caption: Simplified diagram of this compound's inhibitory action on the cell cycle.

Key Experimental Protocols

Protocol 1: Kinome Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to detect lower-affinity interactions. A DMSO control must be run in parallel.

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., KINOMEscan™) that offers a panel of hundreds of human kinases.

  • Binding Assay: The assay is typically a competition binding assay where this compound competes with a labeled, immobilized ligand for binding to each kinase in the panel.

  • Detection: The amount of kinase bound to the immobilized ligand is measured. In the KINOMEscan™ platform, this is done using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Data Analysis:

  • Results are often reported as "Percent of Control" (%Ctrl), where the control is the DMSO vehicle.

  • A low %Ctrl value (e.g., <10%) indicates strong inhibition or binding of the compound to the kinase.

  • Data can be visualized on a TREEspot™ diagram, which maps the interacting kinases onto a circular dendrogram of the human kinome, providing a clear visual representation of selectivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding (target engagement) of this compound to its intended CDK targets and potential off-targets within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with the desired concentration of this compound or a vehicle control (DMSO) for a specified time to allow for target binding.

  • Heating: Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis & Pelleting: Lyse the cells to release proteins and centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

Data Analysis:

  • For each sample (vehicle and this compound-treated), plot the relative amount of soluble protein as a function of temperature.

  • Binding of this compound to a target protein will increase its thermal stability, resulting in a shift of its melting curve to a higher temperature compared to the vehicle control. This thermal shift is direct evidence of target engagement.

Protocol 3: Western Blot for Downstream Pathway Analysis

Objective: To investigate if this compound affects the phosphorylation status of key proteins in known on-target or suspected off-target pathways.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat them with various concentrations of this compound and a vehicle control for a defined period.

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of a protein of interest (e.g., phospho-p65 for NF-κB pathway, phospho-Rb for CDK pathway).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against the total protein to normalize for loading.

Data Analysis:

  • Quantify the band intensities for both the phosphorylated and total protein using densitometry software.

  • Normalize the phosphorylated protein level to the total protein level for each sample.

  • Compare the normalized phosphorylation levels in this compound-treated samples to the vehicle control to determine if the inhibitor modulates the pathway's activity.

References

Technical Support Center: Optimizing Butyrolactone I Incubation Time for Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Butyrolactone I to induce cell cycle arrest.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cell cycle arrest?

This compound is a potent, cell-permeable, and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2] It specifically targets CDK1 (also known as cdc2) and CDK2.[1] By inhibiting these kinases, this compound blocks the progression of the cell cycle at two key checkpoints: the G1/S transition and the G2/M transition.[1]

The arrest at the G1/S checkpoint is primarily due to the inhibition of CDK2, which prevents the phosphorylation of the Retinoblastoma protein (pRb).[1] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry.

The G2/M arrest is a consequence of CDK1 inhibition. CDK1, in complex with Cyclin B1, is essential for entry into mitosis. Inhibition of CDK1 by this compound leads to an accumulation of cells in the G2 phase and can also result in an accumulation of Cyclin B1.[3][4]

Q2: What is the optimal concentration and incubation time for this compound to achieve cell cycle arrest?

The optimal concentration and incubation time for this compound are highly dependent on the cell line and the desired outcome (G1/S vs. G2/M arrest). It is crucial to perform a dose-response and time-course experiment for your specific cell line. However, published literature provides a starting point for optimization.

Q3: How can I verify that this compound has successfully arrested the cells in the desired cell cycle phase?

The most common method to verify cell cycle arrest is through flow cytometry analysis of DNA content using a fluorescent dye like propidium (B1200493) iodide (PI) or DAPI. This technique allows you to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Additional verification can be achieved through:

  • Western Blotting: Analyze the expression levels of cell cycle-specific proteins. For G1 arrest, you can check for hypophosphorylated pRb. For G2/M arrest, you can look for increased levels of Cyclin B1.[3][4]

  • Microscopy: Observe cell morphology. Cells arrested in G2/M may appear larger and more rounded.[5]

Q4: Is the cell cycle arrest induced by this compound reversible?

Yes, in many cases, the cell cycle arrest induced by this compound is reversible. After removing the compound from the cell culture medium, cells can re-enter the cell cycle. The efficiency and synchrony of re-entry can depend on the cell line, the concentration of this compound used, and the duration of the treatment.

Troubleshooting Guides

Issue 1: Incomplete or no cell cycle arrest after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range based on the data in Table 1 and published literature.
Inappropriate Incubation Time Conduct a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal incubation period for achieving arrest in the desired phase.
Cell Line Resistance Some cell lines may be inherently resistant to this compound. This could be due to mutations in CDKs or other cell cycle regulatory proteins. Consider using a different cell cycle synchronization agent.
Compound Instability or Degradation Ensure proper storage of this compound stock solutions (typically at -20°C). Prepare fresh working solutions for each experiment.
High Cell Density High cell confluence can affect drug efficacy. Seed cells at a lower density to ensure they are in the logarithmic growth phase during treatment.

Issue 2: High levels of cell death or toxicity observed.

Possible Cause Troubleshooting Step
Concentration Too High Reduce the concentration of this compound. Even if a high concentration effectively arrests the cell cycle, it may also induce apoptosis.
Prolonged Incubation Shorten the incubation time. Extended exposure to cell cycle inhibitors can lead to cytotoxicity.
Cell Line Sensitivity Some cell lines are more sensitive to this compound. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your cell cycle analysis to monitor toxicity.

Issue 3: Cells are arrested in a different phase than expected (e.g., G2/M instead of G1/S).

Possible Cause Troubleshooting Step
Concentration and Time Dependence The concentration and incubation time can influence the specific checkpoint at which cells arrest. Generally, different conditions may be required to preferentially induce G1/S versus G2/M arrest. Refer to literature for cell-line-specific protocols.
Cell Line-Specific Response The predominant arrest phase can vary between cell lines. Characterize the response of your specific cell line to this compound across a range of concentrations and time points.

Data Presentation

Table 1: Examples of this compound Concentrations and Incubation Times for Cell Cycle Arrest in Various Cell Lines

Cell LineConcentrationIncubation TimeObserved EffectReference
Porcine Fetal Fibroblasts118 µM5 hours>80% of cells at G1/S transition[6]
Human Prostate Cancer (DU145)70 µM and 100 µM24 hoursSignificant increase in 4C (G2/M) phase cells[3]
Human Fibroblasts (WI38)Not specifiedPost-serum stimulationInhibition of progression from G1 to S phase[1]
Human Renal Cancer (ACHN, OS-RC-2, RCC10RGB)Not specifiedNot specifiedAccumulation at G2/M phase[4]

Experimental Protocols

Protocol 1: General Procedure for this compound-Induced Cell Cycle Arrest
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 50-60% confluency) at the time of treatment.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • Incubation: Incubate the cells for the desired period (e.g., 5 to 24 hours), depending on the cell line and the target cell cycle phase.

  • Harvesting: After incubation, harvest the cells by trypsinization.

  • Analysis: Proceed with downstream analysis, such as flow cytometry for cell cycle distribution or western blotting for protein expression.

Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
  • Harvest and Wash: Harvest the treated and control cells and wash them once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram (FL2-A or a similar channel for PI).

  • Data Analysis: Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Caption: this compound inhibits CDK1 and CDK2, leading to cell cycle arrest.

Experimental_Workflow start Seed Cells treatment Treat with this compound (and vehicle control) start->treatment incubation Incubate (Time-course) treatment->incubation harvest Harvest Cells incubation->harvest analysis Analysis harvest->analysis flow_cytometry Flow Cytometry (Cell Cycle Analysis) analysis->flow_cytometry western_blot Western Blot (pRb, Cyclin B1) analysis->western_blot viability_assay Viability Assay (MTT, Trypan Blue) analysis->viability_assay end Data Interpretation flow_cytometry->end western_blot->end viability_assay->end

Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.

References

Stability of Butyrolactone I in different cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Butyrolactone I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various cell culture media and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically CDK1, CDK2, and CDK5.[1][2] By competing with ATP for the kinase binding site, it inhibits the phosphorylation of key proteins involved in cell cycle progression, such as the retinoblastoma protein (pRB) and H1 histone.[2] This inhibition leads to cell cycle arrest at the G1/S and G2/M transitions.[2]

Q2: Besides CDK inhibition, are there other known signaling pathways affected by this compound?

A2: Yes, this compound has been shown to modulate other significant signaling pathways. It can inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses.[1] Additionally, this compound can modulate the PERK/CHOP signaling pathway, which is involved in the endoplasmic reticulum (ER) stress response.[1]

Q3: What is the general stability of this compound in aqueous solutions?

A3: this compound, as a γ-butyrolactone derivative, is susceptible to hydrolysis. The rate of this hydrolysis is highly dependent on pH and temperature. In neutral aqueous solutions (pH ~7), the hydrolysis of the lactone ring is slow.[3] However, the reaction is accelerated under acidic conditions and is rapid and irreversible under alkaline conditions.[3]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO, ethanol, and methanol. It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. This stock solution should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or below for long-term stability. For short-term storage, solutions may be kept at -20°C for up to one month.[4] It is advisable to prepare fresh working solutions from the stock for each experiment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or weaker than expected biological activity of this compound. Degradation in cell culture medium: The lactone ring of this compound may be hydrolyzing in the culture medium, especially if the pH is slightly alkaline.- Verify media pH: Ensure the pH of your cell culture medium is within the optimal physiological range (typically 7.2-7.4).- Minimize incubation time: If possible, reduce the pre-incubation time of this compound in the medium before adding it to the cells.- Replenish the compound: For long-term experiments (e.g., > 24-48 hours), consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.- Perform a stability check: Use the protocol provided below to determine the stability of this compound in your specific experimental conditions.
Adsorption to plasticware: Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration.- Use low-protein-binding plates and tubes. - Pre-treat plates: Consider pre-incubating plates with a blocking agent like bovine serum albumin (BSA) if compatible with your experiment.
High variability between experimental replicates. Inconsistent compound concentration: This can be due to improper mixing of the stock solution or precipitation of the compound upon dilution into aqueous media.- Ensure complete dissolution: Vortex the stock solution thoroughly before making dilutions.- Check for precipitation: Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, you may need to adjust the final concentration or the solvent concentration (keeping it low, typically <0.1%).
Serum variability: Different lots of fetal bovine serum (FBS) can have varying compositions, which may affect the stability and bioavailability of small molecules.[5]- Lot consistency: Use the same lot of FBS for a series of related experiments.- Serum-free conditions: If your cell line permits, consider conducting experiments in serum-free or reduced-serum media to minimize variability.[5]

Data on Stability of this compound

While specific kinetic data for this compound in cell culture media is not extensively published, the following tables provide illustrative data based on the known behavior of γ-butyrolactones. This data is hypothetical and intended to demonstrate expected trends. The actual stability should be determined experimentally.

Table 1: Illustrative Stability of this compound (10 µM) in DMEM at 37°C

Time (hours)% Remaining (without FBS)% Remaining (with 10% FBS)
0100100
29899
89296
247588
485578

Table 2: Illustrative Stability of this compound (10 µM) in RPMI-1640 at 37°C

Time (hours)% Remaining (without FBS)% Remaining (with 10% FBS)
0100100
29799
89095
247286
485075

Note: The presence of serum proteins can sometimes stabilize small molecules in solution, leading to a longer apparent half-life.[6][7]

Experimental Protocols

Protocol: Assessment of this compound Stability in Cell Culture Medium using HPLC-MS

This protocol provides a general method to determine the stability of this compound in your specific cell culture medium.

1. Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without 10% FBS

  • 24-well tissue culture plates

  • Ice-cold acetonitrile (B52724) with an internal standard (e.g., a structurally similar, stable compound)

  • HPLC-MS system with a C18 column

2. Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Working Solutions: Dilute the stock solution in the cell culture medium (with and without 10% FBS) to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.1%.

  • Incubation:

    • Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, 48 hours). The 0-hour time point should be collected immediately after adding the working solution.

  • Sample Processing:

    • To each 100 µL aliquot, immediately add 200 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins and halt any degradation.

    • Vortex the samples for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound.

    • The percentage of this compound remaining at each time point is calculated by comparing its peak area (normalized to the internal standard) to that of the 0-hour time point.

Visualizations

Signaling Pathways

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocation IkB_NFkB->IkB IkB_NFkB->NFkB Butyrolactone_I This compound Butyrolactone_I->IKK_Complex inhibits DNA DNA NFkB_nucleus->DNA binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

PERK_CHOP_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_Stress ER Stress (e.g., Heat Stress) PERK PERK ER_Stress->PERK activates p_PERK p-PERK (Active) PERK->p_PERK eIF2a eIF2α p_PERK->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 ATF4_nuc ATF4 ATF4->ATF4_nuc translocation Butyrolactone_I This compound Butyrolactone_I->p_PERK modulates CHOP CHOP Transcription ATF4_nuc->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Experimental Workflow

Troubleshooting_Workflow Start Inconsistent or Weak Biological Effect Check_pH Verify Media pH (7.2-7.4) Start->Check_pH pH_OK pH is Optimal Check_pH->pH_OK Adjust_pH Adjust Media pH pH_OK->Adjust_pH No Check_Incubation Review Incubation Time pH_OK->Check_Incubation Yes Recheck_Effect Re-evaluate Biological Effect Adjust_pH->Recheck_Effect Recheck_Effect->Check_Incubation Time_OK Time is Minimized Check_Incubation->Time_OK Reduce_Time Reduce Pre-incubation Time or Replenish Compound Time_OK->Reduce_Time No Perform_Stability_Assay Perform Stability Assay (HPLC-MS) Time_OK->Perform_Stability_Assay Yes Reduce_Time->Recheck_Effect Data_Analysis Analyze Stability Data Perform_Stability_Assay->Data_Analysis Optimize_Protocol Optimize Experimental Protocol (e.g., change media, add serum) Data_Analysis->Optimize_Protocol End Problem Resolved Optimize_Protocol->End

References

Technical Support Center: Assessing Butyrolactone I Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the cytotoxicity of Butyrolactone I in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fungal secondary metabolite produced by Aspergillus terreus. Its primary mechanism of action is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By competitively binding to the ATP-binding site of CDKs, this compound can arrest the cell cycle, typically at the G1/S or G2/M phase, depending on the specific CDKs inhibited and the cell type.

Q2: Why is it important to assess the cytotoxicity of this compound in non-cancerous cell lines?

While this compound has shown anti-tumor effects, it is crucial to understand its impact on healthy, non-cancerous cells to evaluate its potential as a therapeutic agent. Assessing cytotoxicity in non-cancerous cell lines helps to determine the therapeutic window and potential side effects of the compound. This is a critical step in preclinical drug development to ensure that the compound selectively targets cancer cells with minimal harm to normal tissues.

Q3: What are the common methods to assess the cytotoxicity of this compound?

Commonly used methods to assess cytotoxicity include:

  • MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells into the culture medium, a marker of cell lysis and cytotoxicity.

  • Apoptosis Assays (e.g., Annexin V/PI staining): Detects the externalization of phosphatidylserine (B164497) (a marker of early apoptosis) and membrane integrity to differentiate between viable, apoptotic, and necrotic cells.

Quantitative Data Summary

The following table summarizes the available IC50 values for this compound in various cell lines. Data on non-cancerous cell lines are limited in the public domain, highlighting the need for further research in this area.

Cell LineCell TypeIC50 (µM)Assay TypeReference
Mammalian Cells(Not specified)2.6 (for cdk1)Kinase Assay[1]
Mammalian Cells(Not specified)0.8 (for cdk2)Kinase Assay[1]
PC-14Human Non-Small Cell Lung Cancer~50 µg/mL*Not Specified[2]
PC-9Human Non-Small Cell Lung CancerNot specifiedNot Specified[2]
DU145Human Prostate Cancer70-100 µM (cell cycle arrest)Flow Cytometry[3]
PC-3Human Prostate Cancer70-100 µM (cell cycle arrest)Flow Cytometry
LNCaPHuman Prostate Cancer70-100 µM (cell cycle arrest)Flow Cytometry

*Note: Concentration in µg/mL can be converted to µM by dividing by the molecular weight of this compound (434.47 g/mol ) and multiplying by 1000.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.

Materials:

  • This compound

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the percentage of viability against the log of the concentration and determine the IC50 value using a suitable software.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from the cytosol of damaged cells into the supernatant.

Materials:

  • This compound

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a medium background control.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • 6-well plates or culture flasks

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks. Once they reach the desired confluency, treat them with different concentrations of this compound for the desired time.

  • Cell Harvesting:

    • Suspension cells: Collect the cells by centrifugation.

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to avoid membrane damage. Collect both the detached and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

Data Analysis: The flow cytometer will generate dot plots showing four cell populations:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Troubleshooting Guides

MTT Assay

Q: My absorbance readings are too low. A: This could be due to several factors:

  • Low cell number: Ensure you are seeding an optimal number of cells. Create a growth curve to determine the linear range of your cell line.

  • Inactive MTT reagent: The MTT reagent is light-sensitive and should be stored properly. Prepare fresh solution if needed.

  • Incomplete formazan solubilization: Ensure the formazan crystals are completely dissolved by mixing thoroughly. You can also try a different solubilization solution.

Q: I am observing high background absorbance. A: High background can be caused by:

  • Contamination: Check your cultures for microbial contamination.

  • Phenol (B47542) red in the medium: Phenol red can interfere with absorbance readings. Use a medium without phenol red for the assay.

  • Compound interference: Your test compound might be colored or may reduce MTT directly. Run a control with the compound in cell-free medium to check for this.

Q: My replicate wells show high variability. A: This is often due to:

  • Uneven cell seeding: Ensure your cell suspension is homogenous before seeding. Pipette up and down gently before adding cells to each well.

  • Edge effects: The outer wells of a 96-well plate are prone to evaporation. To minimize this, do not use the outer wells for experimental samples and instead fill them with sterile PBS or medium.

  • Pipetting errors: Be careful and consistent with your pipetting technique, especially when adding small volumes.

LDH Assay

Q: My spontaneous LDH release is high. A: This indicates that your control cells are unhealthy.

  • Suboptimal culture conditions: Ensure your cells are cultured under optimal conditions (e.g., proper CO2 levels, temperature, humidity).

  • Over-confluency: Do not let your cells become over-confluent before the experiment.

  • Rough handling: Pipetting too vigorously can damage cell membranes. Handle cells gently.

  • High serum LDH: Some sera have high endogenous LDH activity. Reduce the serum concentration if possible or use a serum-free medium for the assay period.

Q: My maximum LDH release is low. A: This suggests incomplete cell lysis.

  • Insufficient lysis buffer: Ensure you are using the correct concentration and volume of the lysis buffer.

  • Insufficient incubation time: Incubate with the lysis buffer for the time recommended in the kit protocol to ensure complete cell lysis.

Q: My test compound seems to inhibit LDH activity. A: Some compounds can directly interfere with the LDH enzyme.

  • Compound interference check: To test for this, lyse untreated cells to release LDH, then add your compound to the lysate and measure LDH activity. A decrease in activity compared to the lysate without the compound indicates interference.

Annexin V/PI Apoptosis Assay

Q: I see a high percentage of Annexin V positive cells in my negative control. A: This can be caused by:

  • Mechanical stress: Harsh cell harvesting techniques (e.g., vigorous trypsinization) can damage the cell membrane, leading to false positives. Use a gentler detachment method and handle cells carefully.

  • EDTA in buffers: Annexin V binding is calcium-dependent. Avoid using buffers containing EDTA, as it will chelate Ca2+.

Q: I am not seeing a clear separation between cell populations. A: This could be due to:

  • Incorrect compensation settings: Ensure your flow cytometer's compensation settings are correctly adjusted using single-stained controls (cells stained with only Annexin V-FITC and cells stained with only PI).

  • Delayed analysis: Analyze the cells as soon as possible after staining, as prolonged incubation can lead to secondary necrosis.

Q: My GFP-expressing cells are interfering with the FITC signal. A: If your cells express a fluorescent protein like GFP, avoid using an Annexin V conjugate with a similar emission spectrum (like FITC). Instead, use an Annexin V conjugate with a different fluorochrome (e.g., PE, APC).

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound primarily exerts its cytotoxic effects by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest and, in some cases, apoptosis. The pathway can be generalized as follows:

ButyrolactoneI_Pathway Butyrolactone_I This compound CDK Cyclin-Dependent Kinases (e.g., CDK1, CDK2) Butyrolactone_I->CDK Inhibits CellCycle Cell Cycle Progression (G1/S, G2/M) CDK->CellCycle Promotes Arrest Cell Cycle Arrest CDK->Arrest Inhibition leads to Apoptosis Apoptosis Arrest->Apoptosis Can lead to

Caption: this compound inhibits CDKs, leading to cell cycle arrest and potential apoptosis.

Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow start Start: Prepare this compound and Cell Culture seed Seed Non-Cancerous Cells in Plates start->seed treat Treat Cells with Serial Dilutions of This compound seed->treat incubate Incubate for Defined Period (e.g., 24, 48, 72h) treat->incubate assay Perform Cytotoxicity Assay incubate->assay mtt MTT Assay assay->mtt ldh LDH Assay assay->ldh apoptosis Apoptosis Assay (Annexin V/PI) assay->apoptosis analyze Data Analysis: Calculate Viability/ Cytotoxicity/Apoptosis mtt->analyze ldh->analyze apoptosis->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end Assay_Interpretation treatment This compound Treatment cell_response Cellular Response treatment->cell_response assays MTT Assay (Metabolic Activity) LDH Assay (Membrane Integrity) Annexin V/PI (Apoptosis/Necrosis) cell_response->assays:n interpretation Decreased MTT Signal → Reduced Viability Increased LDH Release → Cytotoxicity (Lysis) Annexin V+ → Apoptosis assays:mtt->interpretation:dec_mtt Indicates assays:ldh->interpretation:inc_ldh Indicates assays:apop->interpretation:annexin Indicates

References

Overcoming poor oral bioavailability of Butyrolactone I.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of Butyrolactone I.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound and why is it considered poor?

A study in rats determined the oral bioavailability of this compound to be approximately 6.29%.[1] This is considered low and is likely due to a combination of factors including poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and significant first-pass metabolism in the liver. The primary metabolic pathways are oxidation and glucuronidation.[1]

Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?

To overcome the challenges of poor solubility and first-pass metabolism, several formulation strategies can be employed. These include:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and facilitate absorption through lymphatic pathways, potentially bypassing first-pass metabolism.[2][3][4][5]

  • Nanoparticulate Systems: Reducing the particle size of this compound to the nanometer range, for example through Solid Lipid Nanoparticles (SLNs), increases the surface area-to-volume ratio, leading to faster dissolution.[6][7][8][9]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.[10][11]

Q3: What are the key physicochemical properties of this compound to consider during formulation development?

Key properties of this compound (also known as Olomoucine) include:

  • Molecular Formula: C₂₄H₂₄O₇[7]

  • Molecular Weight: 424.5 g/mol [7]

  • Solubility: Soluble in DMF, DMSO, Ethanol, and Methanol.[7] Its poor aqueous solubility is a primary challenge for oral delivery.

  • Chemical Structure: It possesses a γ-butyrolactone ring, which is a common motif in many natural products.[12][13]

Q4: Are there any known drug transporters involved in the absorption of this compound?

While specific transporters for this compound have not been definitively identified in the provided search results, the related compound γ-hydroxybutyrate (GHB), for which γ-butyrolactone (GBL) is a prodrug, is a substrate for monocarboxylate transporters (MCTs).[14][15] It is plausible that MCTs could play a role in the transport of this compound or its metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the development of oral formulations for this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low drug loading in lipid-based formulations (SEDDS/SLNs) - Poor solubility of this compound in the selected lipid/oil phase.- Precipitation of the drug upon cooling (for SLNs prepared by hot homogenization).- Screen a wider range of lipids and oils: Test the solubility of this compound in various long-chain and medium-chain triglycerides, as well as semi-synthetic oils.[4]- Incorporate co-solvents: Use of co-solvents like Transcutol® or PEG 400 can enhance drug solubility in the lipid phase.[2]- For SLNs: Select lipids where this compound has high solubility at elevated temperatures and remains solubilized upon cooling. Consider using a mixture of solid and liquid lipids to create a less ordered crystal lattice (Nanostructured Lipid Carriers - NLCs) to accommodate more drug.[7]
Inconsistent particle size or aggregation in nanosuspensions - Inefficient particle size reduction method.- Inadequate stabilization of the nanoparticles.- Ostwald ripening (growth of larger particles at the expense of smaller ones).- Optimize milling/homogenization parameters: Increase the duration or intensity of the size reduction process.[6]- Select appropriate stabilizers: Screen different surfactants and polymers (e.g., Poloxamers, PVP, SLS) to find the most effective combination for steric and/or electrostatic stabilization.[16]- Characterize zeta potential: Aim for a zeta potential of at least ±30 mV for electrostatically stabilized nanosuspensions to ensure sufficient repulsive forces.
Drug precipitation during in vitro dissolution of SEDDS - Supersaturation of the drug upon emulsification and dilution in the aqueous medium.- Slow rate of absorption compared to the rate of precipitation.- Incorporate precipitation inhibitors: Add hydrophilic polymers such as HPMC or PVP to the formulation. These polymers can help maintain a supersaturated state for a longer duration.[17]- Optimize the surfactant/co-surfactant ratio: A higher concentration of surfactants can create more stable micelles that can hold the drug in solution for longer.[3]
Poor in vivo performance despite good in vitro dissolution - First-pass metabolism: The formulation successfully delivers dissolved this compound to the gut wall, but it is extensively metabolized by the liver before reaching systemic circulation.[1]- P-glycoprotein (P-gp) efflux: The drug may be a substrate for efflux transporters like P-gp, which pump it back into the intestinal lumen.- Promote lymphatic transport: Use lipid-based formulations, especially those containing long-chain fatty acids, to encourage absorption via the lymphatic system, which bypasses the liver.[4]- Investigate P-gp inhibition: If P-gp efflux is suspected, consider co-formulating with a known P-gp inhibitor (e.g., Vitamin E TPGS) and conduct in vitro transport studies using Caco-2 cell monolayers to confirm.

Quantitative Data Summary

The following tables provide hypothetical yet plausible data for comparing different formulation strategies for this compound, based on typical results for poorly soluble drugs.

Table 1: Formulation Characteristics

Formulation TypeDrug Loading (%)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
Unformulated this compound N/A> 2000N/AN/A
Solid Dispersion (1:5 drug-polymer ratio) 16.7N/A (molecular dispersion)N/AN/A
Solid Lipid Nanoparticles (SLNs) 5 - 10150 ± 25-25 ± 585 ± 7
Self-Emulsifying Drug Delivery System (SEDDS) 8 - 1250 ± 15 (emulsion droplet size)-10 ± 3N/A

Table 2: Pharmacokinetic Parameters in Rats (Hypothetical Data)

Formulation TypeCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound (Aqueous Suspension) 202.0150100 (Reference)
Solid Dispersion 801.5750500
Solid Lipid Nanoparticles (SLNs) 1201.01200800
Self-Emulsifying Drug Delivery System (SEDDS) 1500.7516501100

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

  • Preparation of Lipid Phase:

    • Melt a suitable solid lipid (e.g., Glyceryl monostearate) at a temperature 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid under constant stirring to ensure a homogenous mixture.

  • Preparation of Aqueous Phase:

    • Dissolve a surfactant (e.g., Poloxamer 188) in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for 3-5 cycles.[6]

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize, forming solid nanoparticles.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant using a validated analytical method (e.g., HPLC).

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Solubility Screening:

    • Determine the saturation solubility of this compound in a variety of oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant in which the drug has the highest solubility.

    • Prepare a series of blank formulations with varying ratios of the selected excipients.

    • Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable microemulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of Drug-Loaded SEDDS:

    • Based on the phase diagrams, select an optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.

    • Dissolve this compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the mixture and stir until a clear, homogenous solution is obtained.

  • Characterization:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a specified volume of water or buffer (pH 1.2 and 6.8) in a glass beaker with gentle agitation. Observe the rate of emulsification and the appearance of the resulting emulsion.

    • Droplet Size Analysis: Determine the mean droplet size and PDI of the emulsion formed upon dilution using DLS.

    • In Vitro Dissolution: Perform dissolution studies using a standard dissolution apparatus to assess the drug release profile compared to the unformulated drug.

Visualizations

experimental_workflow_SLN cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation melt_lipid Melt Solid Lipid dissolve_drug Dissolve this compound melt_lipid->dissolve_drug pre_emulsion Create Pre-emulsion (High-Shear Mixing) dissolve_drug->pre_emulsion dissolve_surfactant Dissolve Surfactant in Water heat_aqueous Heat to Same Temperature dissolve_surfactant->heat_aqueous heat_aqueous->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization cooling Cooling & Solidification homogenization->cooling sln This compound SLNs cooling->sln

Caption: Workflow for the preparation of this compound Solid Lipid Nanoparticles (SLNs).

signaling_pathway cluster_cdk Cell Cycle Regulation cluster_nfkb Inflammation Pathway Butyrolactone_I This compound CDK1 CDK1/Cyclin B Butyrolactone_I->CDK1 Inhibits CDK2 CDK2 Butyrolactone_I->CDK2 Inhibits CDK5 CDK5 Butyrolactone_I->CDK5 Inhibits NFkB NF-κB Butyrolactone_I->NFkB Inhibits G2_M G2/M Transition CDK1->G2_M G1_S G1/S Transition CDK2->G1_S Inflammation Inflammation NFkB->Inflammation

Caption: Key signaling pathways inhibited by this compound.

References

Troubleshooting Butyrolactone I resistance in cancer cells.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Butyrolactone I in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting Cdk1/cyclin B1 and Cdk2.[1] By inhibiting these kinases, this compound blocks cell cycle progression at the G1/S and G2/M transitions, with a predominant arrest in the G2/M phase.[1][2][3] This disruption of the cell cycle can ultimately lead to apoptosis in cancer cells.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to this compound, like other CDK inhibitors, can be multifactorial. The primary mechanisms can be categorized as:

  • On-Target Alterations: Modifications in the direct target of the drug.

    • Mutations in CDK1: Changes in the ATP-binding pocket of CDK1 can reduce the binding affinity of this compound, rendering it less effective.

    • Upregulation of CDK1/Cyclin B1: An increase in the expression levels of the target proteins may require higher concentrations of the inhibitor to achieve the same therapeutic effect.

  • Bypass Signaling Pathways: Activation of alternative signaling pathways that allow cancer cells to circumvent the G2/M checkpoint.

    • Activation of PI3K/Akt/mTOR Pathway: This is a common survival pathway that, when activated, can promote cell proliferation and survival, overriding the cell cycle arrest induced by this compound.

    • Upregulation of Cyclin E/CDK2: Increased activity of the Cyclin E/CDK2 complex can drive cells through the G1/S transition, providing an alternative route for cell cycle progression.

  • Drug Efflux and Bioavailability: Reduced intracellular concentration of the drug.

    • Increased Efflux Pump Activity: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration.

    • Decreased Cell Permeability: Alterations in the cell membrane composition could reduce the passive diffusion of this compound into the cell.[2]

Q3: How can I confirm if my cells have developed resistance to this compound?

The most direct way is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay.

Q4: What is a typical IC50 value for this compound in sensitive cancer cell lines?

IC50 values for this compound can vary depending on the cancer cell line. For example, in some non-small-cell lung cancer cell lines, the IC50 is in the order of 50 µg/ml.[2] It's crucial to establish a baseline IC50 for your specific parental cell line.

Troubleshooting Guides

Problem 1: Higher than expected IC50 value for this compound in the parental cell line.
Possible Cause Troubleshooting Steps
Compound Instability Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -20°C or lower to avoid repeated freeze-thaw cycles.
Cell Seeding Density Optimize cell seeding density. High cell density can lead to apparent resistance. Ensure cells are in the exponential growth phase during the experiment.
Assay Duration The incubation time with this compound may be too short. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Assay Sensitivity The chosen cell viability assay (e.g., MTT, XTT) may not be sensitive enough. Consider using a more sensitive assay like a luminescent ATP-based assay (e.g., CellTiter-Glo®).
Problem 2: No significant G2/M arrest observed after this compound treatment.
Possible Cause Troubleshooting Steps
Suboptimal Drug Concentration Ensure the concentration of this compound used is sufficient to induce cell cycle arrest. This should be at or above the IC50 value.
Incorrect Timing of Analysis The peak of G2/M arrest may occur at a specific time point. Perform a time-course analysis (e.g., 12, 24, 48 hours) to identify the optimal time for observing G2/M arrest.
Cell Line Characteristics Some cell lines may be inherently less sensitive or have a less pronounced G2/M checkpoint. Confirm the effect in a known sensitive cell line as a positive control.
Flow Cytometry Staining Issues Review and optimize your propidium (B1200493) iodide staining protocol. Ensure complete RNase treatment to avoid RNA staining, which can interfere with DNA content analysis.
Problem 3: Suspected upregulation of CDK1/Cyclin B1 in resistant cells.
Possible Cause Troubleshooting Steps
Compensatory Upregulation Cells may upregulate the target protein to overcome inhibition.
Confirmation by Western Blot Perform Western blot analysis on lysates from both sensitive and resistant cells. Probe for CDK1 and Cyclin B1 to compare their expression levels. Use a loading control (e.g., β-actin, GAPDH) for normalization.
Quantitative PCR (qPCR) To determine if the upregulation is at the transcriptional level, perform qPCR for the genes encoding CDK1 and Cyclin B1 (CCN B1).

Data Presentation

Table 1: Illustrative IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)SensitivityReference
PC-14Non-Small Cell Lung Cancer~47 (equivalent to 20 µg/ml)Sensitive[2]
DU145Prostate CancerEffective at 70-100 µMModerately Sensitive[3]
ACHNRenal CancerNot specified, but effectiveSensitive[4]
OS-RC-2Renal CancerNot specified, but effectiveSensitive[4]
RCC10RGBRenal CancerNot specified, but effectiveSensitive[4]
Hypothetical Resistant Linee.g., PC-14-BLR>200 µMResistantN/A

Note: The IC50 values can vary between studies and experimental conditions. It is recommended to determine the IC50 in your own laboratory setting. The hypothetical resistant line illustrates a significant shift in IC50 that would be expected.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/ml in PBS) to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count.

  • Fixation: Resuspend the cell pellet (1-2 x 10^6 cells) in ice-cold 70% ethanol (B145695) while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

Western Blot for CDK1 and Cyclin B1
  • Protein Extraction: Lyse sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK1, Cyclin B1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of CDK1 and Cyclin B1 to the loading control.

Mandatory Visualizations

Butyrolactone_I_Mechanism cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B1 Cyclin B1 Active Cdk1/Cyclin B1 Active Cdk1/Cyclin B1 Cyclin B1->Active Cdk1/Cyclin B1 CDK1 CDK1 CDK1->Active Cdk1/Cyclin B1 Mitosis Mitosis This compound This compound This compound->Active Cdk1/Cyclin B1 Inhibits Active Cdk1/Cyclin B1->Mitosis Promotes

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms This compound This compound G2/M Arrest G2/M Arrest This compound->G2/M Arrest Induces Cell Proliferation Cell Proliferation G2/M Arrest->Cell Proliferation Inhibits CDK1 Mutation CDK1 Mutation CDK1 Mutation->G2/M Arrest Prevents Bypass Pathways (PI3K/Akt) Bypass Pathways (PI3K/Akt) Bypass Pathways (PI3K/Akt)->Cell Proliferation Promotes Drug Efflux Drug Efflux Drug Efflux->this compound Reduces intracellular conc.

Caption: Overview of this compound resistance pathways.

Troubleshooting_Workflow start High IC50 Observed q1 Parental or Resistant Line? start->q1 parental Parental Line: Troubleshoot Assay q1->parental Parental resistant Resistant Line: Investigate Mechanism q1->resistant Resistant assay_check Check: - Compound stability - Cell density - Assay duration parental->assay_check mechanism_check Investigate: - Target mutation/expression - Bypass pathways - Drug efflux resistant->mechanism_check

References

Technical Support Center: Enhancing Cellular Permeability of Butyrolactone I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular permeability of Butyrolactone I, a selective cyclin-dependent kinase (CDK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: My this compound treatment is showing lower than expected efficacy in cell-based assays. Could this be a permeability issue?

A1: Yes, low efficacy of this compound in cell-based assays despite high potency in biochemical assays can often be attributed to poor cell permeability. One study suggested that the permeability of the cell membrane to this compound was a limiting factor for its growth inhibitory effect in lung cancer cell lines[1]. Enhancing its uptake can lead to a more accurate assessment of its biological activity.

Q2: What are the initial steps to assess the permeability of this compound in my cell line?

A2: To determine if poor permeability is the issue, you can perform a permeability assay. The two most common in vitro methods are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures the ability of a compound to passively diffuse across an artificial lipid membrane. It is a high-throughput method to assess a compound's intrinsic passive permeability.

  • Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay can evaluate both passive diffusion and active transport mechanisms.

Q3: How can I prepare this compound for cell culture experiments to ensure optimal solubility?

A3: this compound is soluble in organic solvents such as Dimethyl sulfoxide (B87167) (DMSO) and ethanol[2]. It is common practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Gamma-Butyrolactone (GBL), a related compound, is miscible with water, which may suggest some aqueous solubility for this compound.

Q4: Are there methods to temporarily increase the permeability of my cells to enhance this compound uptake?

A4: Yes, several methods can be used to reversibly permeabilize cell membranes. These techniques create transient pores in the membrane, allowing for increased uptake of small molecules. Common methods include the use of:

  • Detergents: Low concentrations of detergents like Digitonin (B1670571) or Saponin can selectively permeabilize the plasma membrane.

  • Organic Solvents: A brief treatment with a low concentration of a water-miscible organic solvent like ethanol (B145695) can increase cell permeability.

  • Physical Methods: Techniques like electroporation can also be used, although they may be more disruptive to the cells.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no observed effect of this compound at expected active concentrations. Poor cellular uptake of the compound.1. Increase Incubation Time: Extend the treatment duration to allow for more compound to enter the cells. 2. Optimize Compound Concentration: Perform a dose-response experiment with a wider concentration range. 3. Use a Permeabilizing Agent: Co-incubate with a low, non-toxic concentration of a permeabilizing agent like digitonin. A study showed that cell permeabilization with digitonin enhanced the inhibitory effect of this compound[1].
High variability in experimental results between replicates. Inconsistent cell health or monolayer integrity.1. Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Check for Contamination: Regularly test for mycoplasma contamination. 3. For monolayer assays (e.g., Caco-2): Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer before each experiment.
Precipitation of this compound in the cell culture medium. Poor solubility at the working concentration.1. Check Final Solvent Concentration: Ensure the final concentration of the stock solvent (e.g., DMSO) is not too high. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Sonication: Briefly sonicate the diluted solution to aid in dissolution.

Quantitative Data

Table 1: Solubility of γ-Butyrolactone (GBL) in Various Solvents

SolventSolubility
DMF10 mg/ml
DMSO10 mg/ml
Ethanol10 mg/ml
PBS (pH 7.2)1 mg/ml
WaterMiscible

Data for γ-Butyrolactone (GBL) is provided as a reference for the related compound this compound.

Table 2: Reported IC50 Values for this compound in Different Cell Lines

Cell LineCell TypeIC50
PC-14Human Lung Adenocarcinoma~20 µg/ml
Non-small cell lung cancer cell lines~50 µg/ml
PANC-1Human Pancreatic CancerDose-dependent growth inhibition
AsPC-1Human Pancreatic CancerDose-dependent growth inhibition

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Experimental Protocols

Protocol 1: Enhancing this compound Permeability using Digitonin

This protocol describes a method to enhance the uptake of this compound by transiently permeabilizing the cell membrane with digitonin.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Digitonin stock solution (e.g., 10 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Preparation of Reagents:

    • Prepare a working solution of this compound in complete culture medium at the desired final concentration.

    • Prepare a working solution of digitonin in complete culture medium. The optimal concentration of digitonin needs to be determined empirically for each cell type but typically ranges from 5 to 50 µg/mL. It is crucial to use the lowest concentration that achieves permeabilization without causing significant cytotoxicity.

  • Permeabilization and Treatment:

    • Remove the culture medium from the cells.

    • Add the medium containing both this compound and the optimized concentration of digitonin to the cells.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Removal of Permeabilizing Agent:

    • Remove the medium containing digitonin.

    • Wash the cells gently with warm PBS.

  • Continued Incubation:

    • Add fresh, warm complete culture medium containing only this compound at the desired concentration.

    • Incubate for the desired experimental duration.

  • Assay: Proceed with your downstream cell-based assay (e.g., proliferation assay, cell cycle analysis, western blotting).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general outline for assessing the passive permeability of this compound.

Materials:

  • PAMPA plate (with a filter support)

  • Acceptor plate

  • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare the Artificial Membrane: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Prepare Solutions:

    • Dissolve this compound in a PBS/DMSO co-solvent to create the donor solution.

    • Fill the wells of the acceptor plate with PBS.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Sample Collection: After incubation, collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of this compound in both sets of samples using a suitable analytical method.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Visualizations

Butyrolactone_I_Permeability_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions Low Efficacy Low Efficacy of This compound Assess Permeability Assess Permeability (PAMPA / Caco-2) Low Efficacy->Assess Permeability Is it a permeability issue? Optimize Conditions Optimize Assay Conditions (Time, Concentration) Low Efficacy->Optimize Conditions Enhance Uptake Enhance Cellular Uptake Assess Permeability->Enhance Uptake If permeability is low Protocol Adjustment Adjust Protocol Optimize Conditions->Protocol Adjustment Permeabilization Reversible Permeabilization (e.g., Digitonin) Enhance Uptake->Permeabilization

Troubleshooting workflow for low this compound efficacy.

This compound inhibits CDK1 and CDK2, causing cell cycle arrest.

References

Technical Support Center: Butyrolactone I & Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Butyrolactone I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues encountered during experimentation. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the smooth execution and accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2] It primarily targets CDK1/cyclin B, CDK2, and CDK5, which are key regulators of cell cycle progression.[2] By inhibiting these kinases, this compound can arrest the cell cycle at the G1/S and G2/M transitions.[1][2] It is also known to exhibit anti-tumor properties and can block Fas-induced apoptosis.[2][3][4]

Q2: Is there information available on the metabolites of this compound?

Currently, there is limited specific information available in the public domain regarding the detailed metabolic pathways and identified metabolites of this compound in common in vitro or in vivo experimental systems. Researchers should be aware that the compound may undergo metabolic modifications, and the potential effects of any resulting metabolites are not well-characterized.

Q3: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in DMF, DMSO, ethanol, and methanol.[2] For long-term storage, it is recommended to keep the compound at -20°C.[2]

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected inhibition of CDK activity.
  • Potential Cause 1: Compound Degradation.

    • Troubleshooting: Ensure that this compound has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

  • Potential Cause 2: Suboptimal Assay Conditions.

    • Troubleshooting: Verify the concentration of ATP in your kinase assay. This compound is an ATP-competitive inhibitor, so high concentrations of ATP may reduce its apparent potency.[3] Optimize the incubation time and temperature for your specific assay.

  • Potential Cause 3: Cell Permeability Issues.

    • Troubleshooting: While this compound is cell-permeable, its uptake can be a limiting factor in cellular assays.[4] Consider performing a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line.

Issue 2: Unexpected off-target effects or cellular responses.
  • Potential Cause 1: Effects beyond CDK inhibition.

    • Troubleshooting: this compound has been shown to reduce the expression of p21 protein in a p53-independent manner, an effect that may be separate from its CDK inhibitory role.[5] Be aware of this potential alternative mechanism when interpreting your results.

  • Potential Cause 2: Interaction with other compounds.

    • Troubleshooting: this compound has been observed to bind to cisplatin, which can reduce the cytotoxicity of cisplatin.[4] If using this compound in combination with other drugs, consider the possibility of direct interactions that could affect the activity of either compound.

Issue 3: Discrepancies between in vitro kinase assays and cell-based assay results.
  • Potential Cause 1: Cellular metabolism of this compound.

    • Troubleshooting: Although specific metabolites are not well-documented, it is possible that this compound is metabolized by cells into less active or inactive forms. This could lead to a lower apparent potency in cell-based assays compared to in vitro kinase assays. Consider using freshly prepared solutions and shorter incubation times where possible.

  • Potential Cause 2: Presence of efflux pumps.

    • Troubleshooting: Some cell lines may express efflux pumps that actively transport this compound out of the cell, reducing its intracellular concentration and efficacy. This can be investigated using efflux pump inhibitors.

Quantitative Data

Target Inhibitory Concentration (IC50) Cell Line/System
cdc2 kinase~20 µg/mLPC-14 human lung cancer cells
Non-small cell lung cancer cell lines~50 µg/mLMultiple lines
Small cell lung cancer cell lines~50 µg/mLMultiple lines

Note: The provided IC50 values are approximate and may vary depending on the specific experimental conditions.[4]

Experimental Protocols & Visualizations

General Kinase Assay Protocol (Illustrative)
  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, and DTT.

  • Prepare Substrate Solution: Dissolve the specific substrate for the kinase (e.g., histone H1 for CDK1) in the reaction buffer.

  • Prepare this compound dilutions: Create a serial dilution of this compound in the reaction buffer or DMSO.

  • Kinase Reaction:

    • In a microplate, add the kinase, substrate, and this compound (or vehicle control).

    • Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

    • Incubate at the optimal temperature (e.g., 30°C) for a defined period.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • Detection: Measure the incorporation of the phosphate (B84403) group into the substrate. This can be done via scintillation counting, autoradiography, or using specific antibodies for phosphorylated substrates.

Signaling Pathway and Experimental Workflow Diagrams

Butyrolactone_I_Mechanism cluster_cell_cycle Cell Cycle Progression G1 G1 S S G1->S G1->S drives G2 G2 S->G2 M M G2->M G2->M drives This compound This compound CDK1/2/5 CDK1/2/5 This compound->CDK1/2/5 inhibits Phosphorylation of target proteins Phosphorylation of target proteins CDK1/2/5->Phosphorylation of target proteins catalyzes Phosphorylation of target proteins->G1 drives Phosphorylation of target proteins->G2 drives

Caption: Mechanism of this compound in cell cycle inhibition.

Troubleshooting_Workflow Start Inconsistent Results Check_Storage Verify Compound Storage (-20°C, protected from light) Start->Check_Storage Check_Assay Optimize Assay Conditions (ATP concentration, incubation time) Check_Storage->Check_Assay Consider_Metabolism Consider Cellular Metabolism (use fresh solutions) Check_Assay->Consider_Metabolism Check_Off_Target Investigate Off-Target Effects (e.g., p21 expression) Consider_Metabolism->Check_Off_Target Outcome_Improved Results Improved? Check_Off_Target->Outcome_Improved Outcome_Consistent Consistent Results Outcome_Improved->Outcome_Consistent Yes Consult_Literature Consult Further Literature Outcome_Improved->Consult_Literature No

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Preventing degradation of Butyrolactone I during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of Butyrolactone I to prevent its degradation and ensure experimental success.

Troubleshooting Guides and FAQs

This section addresses common issues and questions related to the stability and use of this compound in a question-and-answer format.

Storage and Handling

Q1: How should I store this compound to prevent degradation?

A1: Proper storage is critical to maintain the integrity of this compound. It is recommended to store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is advisable to keep it at -20°C. Once in solution, for instance in DMSO, aliquots should be stored at -20°C and are generally stable for up to one month. Avoid repeated freeze-thaw cycles.

Q2: Is this compound sensitive to light or moisture?

A2: While specific data on the light sensitivity of this compound is limited, it is good laboratory practice to protect all chemicals from prolonged exposure to light by storing them in amber vials or in the dark. Some related compounds, like gamma-Butyrolactone, are hygroscopic, meaning they can absorb moisture from the air. Therefore, it is crucial to keep the container tightly sealed to prevent moisture absorption, which could potentially lead to hydrolysis and degradation.

Q3: I left my this compound solution at room temperature for a few hours. Is it still usable?

A3: Short-term exposure to room temperature is generally acceptable for preparing and during experiments. However, for prolonged periods, it is best to keep the solution on ice when in use and return it to -20°C for storage. If you suspect degradation, it is recommended to perform a quality control experiment, such as a cell-based assay with a known positive control, to verify its activity.

Experimental Issues

Q4: I'm not observing the expected cell cycle arrest in my experiment. Could my this compound have degraded?

A4: Lack of expected biological activity can be due to several factors, including compound degradation. First, confirm that the correct concentration of this compound was used and that the stock solution was prepared and stored correctly. If you suspect degradation, you can test its activity using a positive control cell line known to be sensitive to this compound-induced cell cycle arrest. Additionally, you can refer to the detailed experimental protocols in this guide to ensure all steps were followed correctly.

Q5: My this compound solution appears cloudy or has precipitates. What should I do?

A5: Cloudiness or precipitation in your this compound solution could indicate solubility issues or degradation. Ensure that the solvent used is appropriate and of high purity. This compound is soluble in DMSO. If precipitates are observed after thawing from frozen storage, gently warm the vial to room temperature and vortex to redissolve the compound completely before use. If the precipitate does not dissolve, it may be a sign of degradation or contamination, and it is advisable to use a fresh stock.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainerSpecial Precautions
Solid-20°CLong-termTightly sealed, light-resistantKeep in a dry, well-ventilated area.
Solution (in DMSO)-20°CUp to 1 monthAliquots in tightly sealed vialsAvoid repeated freeze-thaw cycles.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol details how to assess the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cells of interest (e.g., human cancer cell line)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.

  • Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvest: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Storage: Fixed cells can be stored at -20°C for at least 24 hours before staining.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and then resuspend in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Retinoblastoma Protein (pRb) Phosphorylation

This protocol describes how to detect changes in the phosphorylation status of the retinoblastoma protein (pRb) in response to this compound treatment.

Materials:

  • Cells and treatment reagents as described in the flow cytometry protocol.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-pRb (e.g., Ser807/811) and anti-total pRb.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in lysis buffer on ice for 30 minutes.

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-pRb, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total pRb or a loading control like β-actin.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is a competitive inhibitor of ATP for binding to cyclin-dependent kinases (CDKs), primarily cdc2 (CDK1) and CDK2. By inhibiting the activity of these kinases, this compound prevents the phosphorylation of key cell cycle regulatory proteins, such as the retinoblastoma protein (pRb). Hypophosphorylated pRb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry. This leads to cell cycle arrest at the G1/S transition. Similarly, inhibition of CDK1/cyclin B activity by this compound leads to arrest at the G2/M checkpoint.

Butyrolactone_I_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E (Active) CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE pRb_active pRb (Active) CDK2_CyclinE->pRb_active Phosphorylates (inactivates) E2F E2F pRb_active->E2F Inhibits G1_Arrest G1 Arrest pRb_active->G1_Arrest S_phase_genes S-Phase Genes E2F->S_phase_genes Activates Transcription Butyrolactone_I This compound Butyrolactone_I->CDK2_CyclinE Inhibits CDK1 CDK1 (cdc2) CDK1_CyclinB CDK1/Cyclin B (MPF) CDK1->CDK1_CyclinB CyclinB Cyclin B CyclinB->CDK1_CyclinB Mitosis_proteins Mitotic Proteins CDK1_CyclinB->Mitosis_proteins Phosphorylates G2_Arrest G2 Arrest CDK1_CyclinB->G2_Arrest Mitosis Mitosis Mitosis_proteins->Mitosis Butyrolactone_I2 This compound Butyrolactone_I2->CDK1_CyclinB Inhibits

Caption: this compound inhibits CDK1 and CDK2, leading to cell cycle arrest.

Experimental Workflow: Assessing this compound Activity

The following diagram illustrates a typical workflow for evaluating the effects of this compound on a cell line.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treat with this compound (and controls) cell_culture->treatment harvest Harvest Cells treatment->harvest analysis Analysis harvest->analysis flow_cytometry Flow Cytometry (Cell Cycle Analysis) analysis->flow_cytometry western_blot Western Blot (pRb, p21, etc.) analysis->western_blot viability_assay Cell Viability Assay (e.g., MTT) analysis->viability_assay end End flow_cytometry->end western_blot->end viability_assay->end

Caption: A typical workflow for studying the effects of this compound.

Validation & Comparative

A Comparative Guide to CDK Inhibitors: Butyrolactone I vs. Roscovitine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cell cycle research and oncology drug development, Cyclin-Dependent Kinase (CDK) inhibitors are pivotal tools. Among the numerous small molecule inhibitors, Butyrolactone I and Roscovitine have emerged as significant compounds for studying CDK function and for their potential therapeutic applications. This guide provides an objective comparison of this compound and Roscovitine, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their needs.

Mechanism of Action: Competitive ATP Inhibition

Both this compound and Roscovitine exert their inhibitory effects by competing with ATP for binding to the catalytic subunit of CDKs.[1][2] This competitive inhibition prevents the phosphorylation of key substrates, thereby blocking cell cycle progression. This compound is a selective inhibitor of the cyclin-dependent kinase (cdk) family, targeting cdk1, cdk2, and cdk5.[3][4] Roscovitine, a purine (B94841) analog, also demonstrates selectivity for certain CDKs, most notably cdc2, CDK2, and CDK5.[2]

Potency and Selectivity: A Quantitative Comparison

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The tables below summarize the IC50 values for this compound and Roscovitine against a panel of CDKs, compiled from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: IC50 Values of this compound against various CDKs

Kinase ComplexIC50 (µM)
CDK1/Cyclin B0.65[4]
CDK2/Cyclin A1.38[4]
CDK2/Cyclin E0.66[4]
CDK5/p250.17[4]
CDK5/p350.22[4]

Table 2: IC50 Values of Roscovitine against various CDKs

Kinase ComplexIC50 (µM)
cdc2/cyclin B0.65[2]
CDK2/cyclin A0.7[2]
CDK2/cyclin E0.7[2]
CDK5/p350.2[2]
CDK4/cyclin D1>100[2]
CDK6/cyclin D2>100[2]

Cellular Effects: Cell Cycle Arrest

The inhibition of CDKs by this compound and Roscovitine leads to cell cycle arrest at different phases. This compound has been shown to inhibit the G1/S transition by preventing the phosphorylation of the retinoblastoma protein (pRB) and the G2/M transition by inhibiting histone H1 phosphorylation.[5] Roscovitine has been observed to cause cell cycle arrest in the G1 and G2 phases in L1210 cells.[2] The specific phase of arrest can be cell-type and concentration-dependent.

Experimental Protocols

To provide a comprehensive resource, detailed methodologies for key experiments are outlined below.

In Vitro Kinase Assay

This assay is fundamental for determining the IC50 values of CDK inhibitors.

Objective: To measure the enzymatic activity of a specific CDK in the presence of varying concentrations of an inhibitor.

Principle: The assay quantifies the transfer of a phosphate (B84403) group from ATP to a substrate by the CDK. The amount of phosphorylation is then measured, often using luminescence, fluorescence, or radioactivity.

Generalized Protocol (using a luminescence-based assay like ADP-Glo™):

  • Reagent Preparation:

    • Prepare a serial dilution of the CDK inhibitor (this compound or Roscovitine) in kinase assay buffer.

    • Dilute the recombinant CDK/cyclin complex to a predetermined optimal concentration in kinase assay buffer.

    • Prepare a substrate/ATP mixture in kinase assay buffer. The ATP concentration should be near its Km value for the specific CDK.

  • Kinase Reaction:

    • Add the inhibitor dilutions to the wells of a 96-well plate.

    • Add the diluted CDK/cyclin enzyme to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

    • Add a Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[6]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the percentage of cells in different phases of the cell cycle after treatment with a CDK inhibitor.

Objective: To quantify the effect of a CDK inhibitor on cell cycle distribution.

Principle: Cells are stained with a fluorescent dye that intercalates into the DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Generalized Protocol:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the CDK inhibitor (this compound or Roscovitine) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells by resuspending the pellet in cold 70% ethanol, added dropwise while vortexing, and incubate on ice or at -20°C.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Acquire the data on a flow cytometer, measuring the fluorescence intensity of the DNA dye.

    • Analyze the data using appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.[7][8]

Visualizing the Molecular Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_pathway CDK Inhibition and Cell Cycle Arrest CDK_Cyclin CDK/Cyclin Complex pRB pRB CDK_Cyclin->pRB Phosphorylates Histone_H1 Histone H1 CDK_Cyclin->Histone_H1 Phosphorylates E2F E2F pRB->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes G2_M_Transition G2/M Transition Histone_H1->G2_M_Transition Promotes Butyrolactone_I This compound / Roscovitine Butyrolactone_I->CDK_Cyclin Inhibits

Caption: Signaling pathway of CDK inhibition leading to cell cycle arrest.

cluster_workflow In Vitro Kinase Assay Workflow Reagents Prepare Reagents (Inhibitor, CDK, Substrate/ATP) Reaction Set up Kinase Reaction Reagents->Reaction Incubation Incubate at 30°C Reaction->Incubation Detection Add Detection Reagents Incubation->Detection Measurement Measure Signal (Luminescence) Detection->Measurement Analysis Data Analysis (IC50) Measurement->Analysis

Caption: General workflow for an in vitro kinase assay.

cluster_flow Cell Cycle Analysis Workflow Treatment Cell Treatment with Inhibitor Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with DNA Dye Harvest->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Cell Cycle Profile Acquire->Analyze

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound and Roscovitine are both valuable tools for the study of CDK-mediated cellular processes. While both are ATP-competitive inhibitors with overlapping targets such as CDK1, CDK2, and CDK5, they exhibit differences in their potency against specific CDK/cyclin complexes. The choice between these inhibitors will depend on the specific research question, the cell system being used, and the desired selectivity profile. The experimental protocols and data presented in this guide are intended to provide a solid foundation for making an informed decision and for designing rigorous experiments to investigate the roles of CDKs in health and disease.

References

A Comparative Guide to Butyrolactone I and Palbociclib: Efficacy and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between kinase inhibitors is paramount. This guide provides an objective comparison of Butyrolactone I and Palbociclib, focusing on their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.

Introduction to the Inhibitors

This compound , also known as Olomoucine, is a naturally derived, first-generation cyclin-dependent kinase (CDK) inhibitor.[1] It is a cell-permeable, ATP-competitive inhibitor with primary activity against CDK1, CDK2, and CDK5.[2] Due to its broader specificity, it serves as a valuable research tool for studying cell cycle regulation and apoptosis.

Palbociclib (marketed as Ibrance) is a highly selective, second-generation CDK inhibitor developed by Pfizer.[3] It specifically targets CDK4 and CDK6, key regulators of the G1 phase of the cell cycle.[3][4] Its high selectivity has led to its approval as a frontline therapy for certain types of breast cancer.[3]

Mechanism of Action and Cellular Effects

The differential selectivity of this compound and Palbociclib dictates their distinct effects on the cell cycle.

  • Palbociclib selectively inhibits the Cyclin D-CDK4/6 complex. This complex is responsible for phosphorylating the Retinoblastoma protein (Rb).[3] Inhibition of CDK4/6 prevents Rb phosphorylation, keeping Rb in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[4] This results in a potent G1 cell cycle arrest, halting cellular proliferation in Rb-proficient cancer cells.[4]

  • This compound acts on kinases that control multiple cell cycle checkpoints. By inhibiting CDK2/Cyclin E and CDK2/Cyclin A complexes, it blocks the G1/S transition, similar to Palbociclib, by preventing Rb phosphorylation.[1][5] Additionally, its potent inhibition of the CDK1/Cyclin B complex prevents cells from entering mitosis, leading to arrest at the G2/M checkpoint.[2][5] This dual-checkpoint inhibition makes it a potent, though less specific, antitumor agent.

cell_cycle_inhibition cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase CDK46_CyclinD CDK4/6-Cyclin D Rb pRb CDK46_CyclinD->Rb p P1 CDK46_CyclinD->P1 E2F E2F Rb->E2F Sequesters G1_S_Genes G1/S Transition Genes E2F->G1_S_Genes Activates S S Phase (DNA Replication) G1_S_Genes->S G2 G2 Phase S->G2 CDK1_CyclinB CDK1-Cyclin B M M Phase (Mitosis) M->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->Rb p CDK1_CyclinB->M Palbociclib Palbociclib Palbociclib->CDK46_CyclinD Inhibits ButyrolactoneI This compound ButyrolactoneI->CDK2_CyclinE Inhibits ButyrolactoneI->CDK1_CyclinB Inhibits P1->CDK2_CyclinE

Caption: Simplified cell cycle pathway showing points of inhibition. (Within 100 characters)

Quantitative Efficacy: A Head-to-Head Comparison

The potency of these inhibitors is best understood through their half-maximal inhibitory concentration (IC50) values, both in biochemical assays against their target kinases and in cell-based proliferation assays. Palbociclib demonstrates significantly higher potency and selectivity compared to this compound.

InhibitorTarget KinaseBiochemical IC50Cell LineCellular IC50Citation(s)
Palbociclib CDK4/Cyclin D19-11 nMMCF-7 (Breast)0.06 µM[3]
CDK6/Cyclin D115 nMT47D (Breast)0.11 µM[3]
This compound CDK1/Cyclin B7 µMHL-60 (Leukemia)13.2 µM[1][6]
(Olomoucine)CDK2/Cyclin A7 µMPC-3 (Prostate)41.7 µM[1][6]
CDK5/p353 µMPC-14 (Lung)~20 µg/mL[6]

Experimental Protocols

Evaluating the efficacy of CDK inhibitors like this compound and Palbociclib relies on standardized and reproducible experimental methods. Below are detailed protocols for key assays.

experimental_workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis start Prepare Kinase, Substrate, ATP add_inhibitor Add Inhibitor (this compound or Palbociclib) start->add_inhibitor incubate Incubate at 30°C add_inhibitor->incubate detect Detect Kinase Activity (e.g., ADP-Glo) incubate->detect calc_ic50 Calculate Biochemical IC50 detect->calc_ic50 cell_cycle Quantify Cell Cycle Arrest (G1, S, G2/M %) seed_cells Seed Cancer Cells in 6-well Plates treat_cells Treat with Inhibitor (24-48 hours) seed_cells->treat_cells harvest Harvest & Fix Cells (70% Ethanol) treat_cells->harvest stain Stain DNA (Propidium Iodide) harvest->stain flow Analyze by Flow Cytometry stain->flow flow->cell_cycle

Caption: General experimental workflow for evaluating CDK inhibitors. (Within 100 characters)
In Vitro Kinase Assay (IC50 Determination)

This protocol outlines a method to determine the biochemical IC50 value of an inhibitor against its target CDK, based on a luminescent ADP-detection assay.

Materials:

  • Recombinant CDK/Cyclin enzyme (e.g., CDK4/Cyclin D1 or CDK1/Cyclin B)

  • Kinase-specific peptide substrate (e.g., a fragment of Rb)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 25mM Tris-HCl, 10 mM MgCl2, 1 mM DTT)

  • Test inhibitors (this compound, Palbociclib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well assay plates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor in DMSO, typically starting from 1000x the highest desired final concentration. Then, create an intermediate dilution (e.g., 4x final concentration) in the kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the 4x inhibitor dilution to triplicate wells. Include "vehicle only" (DMSO) controls.

  • Kinase Addition: Add 2.5 µL of the CDK/Cyclin enzyme (at 4x final concentration) to each well.

  • Reaction Initiation: To start the reaction, add 5 µL of a substrate/ATP mix (at 2x final concentration). The final volume will be 10 µL.

  • Incubation: Cover the plate and incubate at 30°C for 60 minutes.

  • Reaction Termination & ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Analysis: Convert luminescence values to percent inhibition relative to the vehicle control. Plot percent inhibition versus the log of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details how to assess inhibitor-induced cell cycle arrest in a cancer cell line using propidium (B1200493) iodide (PI) staining.

Materials:

  • Cancer cell line (e.g., MCF-7 for Palbociclib, HeLa for this compound)

  • Complete culture medium

  • 6-well plates

  • Test inhibitors dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol (B145695) (-20°C)

  • PI staining solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells into 6-well plates at a density that allows them to reach 60-70% confluency at the time of harvest. Allow cells to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor (e.g., 0.1-1 µM for Palbociclib, 10-50 µM for this compound) or a DMSO vehicle control.

    • Incubate for the desired time period, typically 24 or 48 hours.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells once with PBS.

    • Detach the cells using trypsin-EDTA and neutralize with complete medium.

    • Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to pellet.

    • Discard the ethanol and wash the pellet once with PBS.

    • Resuspend the cell pellet in 0.5 mL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 single-cell events.

    • Use cell cycle analysis software (e.g., Watson, Dean-Jett-Fox models) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Summary of Comparison

FeatureThis compoundPalbociclib
Primary Targets CDK1, CDK2, CDK5CDK4, CDK6
Selectivity Broad / Non-selectiveHighly Selective
Potency (Biochemical) Micromolar (µM) rangeNanomolar (nM) range
Cell Cycle Arrest G1/S and G2/M phasesG1 phase
Primary Application Research tool for cell cycle studiesApproved anti-cancer therapeutic (HR+ Breast Cancer)

References

Validating Butyrolactone I's Effect on Cyclin B1 Accumulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Butyrolactone I's performance in inducing cyclin B1 accumulation against other commonly used cell cycle inhibitors. The information presented is supported by experimental data and includes detailed methodologies for key experiments to assist in study design and replication.

This compound and Cyclin B1 Accumulation: An Overview

This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly targeting CDK1 (also known as Cdc2) and CDK2.[1] Its inhibitory action on CDK1, a key kinase for mitotic entry, leads to a G2/M phase cell cycle arrest.[1][2][3] A primary consequence of this arrest is the significant accumulation of cyclin B1.[2][3] This occurs because the degradation of cyclin B1, a process normally initiated in late mitosis and mediated by the Anaphase-Promoting Complex/Cyclosome (APC/C), is dependent on CDK1 activity.[4][5] By inhibiting CDK1, this compound prevents the cell from progressing through mitosis, thereby stabilizing cyclin B1 and causing its accumulation.

Comparative Analysis of Cyclin B1 Accumulation

This section compares the effects of this compound with other well-known agents that modulate cyclin B1 levels: Nocodazole and Roscovitine (B1683857).

CompoundMechanism of ActionCell Line(s)Observed Effect on Cyclin B1Quantitative Data (Fold Increase)Reference(s)
This compound CDK1/CDK2 inhibitorProstate (DU145, PC-3), Renal (ACHN, OS-RC-2)Increased accumulation of cyclin B1Data not explicitly quantified as fold increase in the provided literature. Studies confirm a significant increase in the number of cyclin B1-positive cells in the 4C (G2/M) phase.[2][5][2][3][5]
Nocodazole Microtubule depolymerizing agent, causes mitotic arrestBreast (MCF-7), Prostate (PC3, DU145)Marked up-regulation and accumulation of cyclin B1Up to a 52-fold increase in PC3 cells and a 17.6-fold increase in DU145 cells.[6][7][6][7][8][9][10]
Roscovitine CDK1, CDK2, and CDK5 inhibitorBreast cancer cellsCan lead to G2/M arrest, but its effect on cyclin B1 levels can be complex, sometimes suppressing nocodazole-induced accumulation.[10]Data on direct fold-increase of cyclin B1 is not readily available; its effects are often studied in combination with other agents.[10][11][12]

Note: Direct quantitative comparison of the fold increase in cyclin B1 levels between these compounds is challenging due to variations in experimental conditions, including cell lines, drug concentrations, and treatment durations, across different studies. The provided data for Nocodazole offers a benchmark for the potential magnitude of cyclin B1 accumulation.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

cluster_0 G2 Phase cluster_1 M Phase Entry cluster_2 Mitotic Exit CyclinB1_CDK1_inactive Cyclin B1-CDK1 (Inactive) CyclinB1_CDK1_active Cyclin B1-CDK1 (Active) CyclinB1_CDK1_inactive->CyclinB1_CDK1_active Activation CyclinB1_CDK1_active->CyclinB1_CDK1_inactive Feedback Inactivation Mitosis Mitotic Events CyclinB1_CDK1_active->Mitosis APC_C APC/C CyclinB1_CDK1_active->APC_C Activates CyclinB1_degradation Cyclin B1 Degradation APC_C->CyclinB1_degradation Mediates Butyrolactone_I This compound Butyrolactone_I->CyclinB1_CDK1_active Inhibits cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis start Seed Cells treatment Treat with this compound or other inhibitors start->treatment control Control (Vehicle) start->control harvest Harvest Cells treatment->harvest control->harvest lysis Cell Lysis (Western Blot) harvest->lysis fixation Fixation & Permeabilization (Flow Cytometry) harvest->fixation sds_page SDS-PAGE lysis->sds_page staining Cyclin B1 & DNA Staining fixation->staining western_blot Western Blotting sds_page->western_blot data_analysis Data Analysis (Quantification) western_blot->data_analysis flow_cytometry Flow Cytometry staining->flow_cytometry flow_cytometry->data_analysis

References

Kinase Selectivity Profile of Butyrolactone I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of Butyrolactone I, a naturally derived cyclin-dependent kinase (CDK) inhibitor. Its performance is compared with other well-known CDK inhibitors, Flavopiridol and Roscovitine. This document summarizes quantitative experimental data, details relevant experimental protocols, and visualizes the pertinent signaling pathway to offer a comprehensive resource for researchers in cell biology and drug discovery.

Kinase Selectivity Profile Comparison

This compound is a potent inhibitor of several key cyclin-dependent kinases involved in cell cycle regulation. Its selectivity is a critical aspect of its potential as a research tool and therapeutic agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and compares them to Flavopiridol and Roscovitine, two other widely studied CDK inhibitors. This compound demonstrates significant inhibitory activity against CDK1, CDK2, and CDK5.[1] Notably, it shows less potent or insignificant activity against other kinases such as CDK3, CDK6, CDK7, and CDK9, as well as MAPK, PKA, PKC, and EGFR, where it is inhibitory only at much higher concentrations.[2]

Kinase TargetThis compound IC50 (µM)Flavopiridol IC50 (µM)Roscovitine IC50 (µM)
CDK1/cyclin B 0.65[1]0.03[3]0.65[4]
CDK2/cyclin A 1.38[1]0.04[3]0.7[4]
CDK2/cyclin E 0.66[1]-0.7[4]
CDK4/cyclin D1 -0.02-0.04[3]>100[5]
CDK5/p25 0.17[1]--
CDK5/p35 0.22[1]-0.16[4]
CDK6 No significant effect0.06[3]>100[5]
CDK7 No significant effect0.875[3]<1[6]
CDK9 No significant effect0.02[3]<1[6]
ERK2 ->1414[4]

Signaling Pathway Inhibition

This compound primarily exerts its effects by inhibiting CDKs, which are key regulators of the cell cycle. The diagram below illustrates the points of intervention of this compound in the CDK-mediated cell cycle progression. By inhibiting CDK1 and CDK2, this compound can arrest the cell cycle at the G1/S and G2/M transitions.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) cluster_G2M G2/M Transition G1 G1 Phase CyclinD_CDK46 Cyclin D-CDK4/6 G1->CyclinD_CDK46 S_Phase S Phase Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates G2M_Phase G2/M Phase CyclinE_CDK2->S_Phase CyclinA_CDK2 Cyclin A-CDK2 CyclinA_CDK2->S_Phase CyclinB_CDK1 Cyclin B-CDK1 G2M_Phase->CyclinB_CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis promotes Butyrolactone_I This compound Butyrolactone_I->CyclinE_CDK2 Butyrolactone_I->CyclinA_CDK2 Butyrolactone_I->CyclinB_CDK1

Caption: Inhibition of CDK complexes by this compound disrupts cell cycle progression.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase assay to determine the IC50 value of a compound like this compound against a specific cyclin-dependent kinase. This protocol is based on luminescence-based ADP detection, a common method for measuring kinase activity.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific CDK enzyme.

Materials:

  • Recombinant CDK/cyclin complex (e.g., CDK1/cyclin B, CDK2/cyclin A)

  • Kinase substrate (e.g., Histone H1 for CDK1, Rb-derived peptide for CDK2)

  • This compound (and other inhibitors for comparison) dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Kinase Reaction Setup:

    • In a multi-well plate, add the diluted this compound or vehicle (DMSO) control to the appropriate wells.

    • Add the diluted CDK/cyclin enzyme to each well.

    • Add the kinase substrate to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™) according to the manufacturer's instructions.

    • Briefly, this involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

This guide provides a foundational understanding of the kinase selectivity of this compound in comparison to other inhibitors. Researchers are encouraged to consult the primary literature for more detailed and specific experimental conditions.

References

Butyrolactone I vs. Its Synthetic Analogues: A Comparative Guide to Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiproliferative activity of the natural product Butyrolactone I and its synthetic analogues. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document serves as a valuable resource for researchers in oncology and drug discovery.

Introduction

This compound, a natural product isolated from Aspergillus terreus, has garnered significant attention in cancer research due to its selective inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK2.[1] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The potent antiproliferative activity of this compound has spurred the development of numerous synthetic analogues aimed at improving efficacy, selectivity, and pharmacokinetic properties. This guide offers a side-by-side comparison of this compound and its derivatives, focusing on their antiproliferative effects and the underlying molecular mechanisms.

Comparative Antiproliferative Activity

The antiproliferative activity of this compound and its synthetic analogues has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are key metrics for this comparison.

Table 1: Comparative in vitro activity of this compound and its synthetic analogues
CompoundTargetIC50 (µM)Antiproliferative Activity (GI50, µM)
MCF-7 (Breast)
This compound CDK10.65>100
CDK21.38
Analogue 1 CDK10.0351.2
CDK20.045
Analogue 2 CDK10.071.5
CDK20.06
Analogue 3 CDK10.113.2
CDK20.12
Analogue 4 CDK10.2510
CDK20.2
Analogue 5 CDK1>10>100
CDK2>10

Data for analogues sourced from Braña et al., 2004. IC50 values for this compound against CDKs sourced from a separate study.

Mechanism of Action: Targeting the Cell Cycle

This compound and its analogues exert their antiproliferative effects primarily by inhibiting CDKs, which are essential for cell cycle progression. By targeting CDK1 and CDK2, these compounds block the transition from the G1 to S phase and from the G2 to M phase, respectively. This leads to cell cycle arrest and, in many cases, apoptosis.

Signaling Pathway of CDK Inhibition

CDK_Inhibition_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb E2F E2F S_Phase_Genes S-Phase Genes CyclinE_CDK2 Cyclin E / CDK2 G1_arrest G1 Arrest CyclinB_CDK1 Cyclin B / CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis initiates G2_arrest G2 Arrest Butyrolactone_I This compound & Analogues Butyrolactone_I->CyclinE_CDK2 inhibits Butyrolactone_I->CyclinB_CDK1 inhibits Butyrolactone_I->G1_arrest Butyrolactone_I->G2_arrest

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antiproliferative Activity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound and its synthetic analogues

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogues and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.

Experimental Workflow for Antiproliferative Assay

Antiproliferative_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_compounds Treat with this compound or analogues incubate1->treat_compounds incubate2 Incubate for 48-72h treat_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate GI50/IC50 values read_absorbance->analyze_data end End analyze_data->end

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound and its synthetic analogues

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of the compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Structure-Activity Relationship (SAR)

The antiproliferative activity of this compound analogues is highly dependent on their chemical structure. Key modifications to the butyrolactone scaffold have been shown to significantly impact their potency and selectivity.

  • Modifications at the C2 and C3 positions of the butyrolactone ring have been explored to enhance the interaction with the ATP-binding pocket of CDKs.

  • Substitution on the aromatic ring can influence the electronic and steric properties of the molecule, affecting its binding affinity.

  • The stereochemistry of the molecule is also crucial for its biological activity.

The synthetic analogues presented in Table 1 demonstrate that specific modifications can lead to a significant increase in antiproliferative potency compared to the parent compound, this compound. For instance, analogues 1 and 2, with specific substitutions, show potent, low micromolar antiproliferative activity, whereas this compound is largely inactive against the tested cell lines at concentrations up to 100 µM.[1]

Conclusion

This guide highlights the significant potential of synthetic analogues of this compound as potent antiproliferative agents. The data presented demonstrates that targeted chemical modifications of the natural product scaffold can lead to substantial improvements in efficacy against cancer cell lines. The detailed experimental protocols and pathway diagrams provided herein offer a valuable resource for researchers working to further explore and develop this promising class of CDK inhibitors for cancer therapy. Future studies should continue to investigate the structure-activity relationships to design novel analogues with enhanced potency, selectivity, and drug-like properties.

References

Cross-resistance analysis of Butyrolactone I with other anticancer drugs.

Author: BenchChem Technical Support Team. Date: December 2025

Butyrolactone I, a selective inhibitor of cyclin-dependent kinase 2 (cdc2 or CDK1), demonstrates significant potential in overcoming anticancer drug resistance. Experimental evidence indicates a lack of cross-resistance with various drug-resistant cancer cell lines, including those with multidrug-resistant (MDR) phenotypes and resistance to cisplatin. This suggests that this compound may offer a therapeutic advantage in treating tumors that have developed resistance to conventional chemotherapeutic agents.

This compound's primary mechanism of action involves the inhibition of cdc2 kinase, a key regulator of the cell cycle. By targeting this kinase, this compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferation.[1] This mode of action is distinct from many common anticancer drugs, which may explain its efficacy in resistant cell lines.

Cross-Resistance Analysis

A pivotal study investigating the antitumor effects of this compound on human lung cancer cell lines found no evidence of cross-resistance in several drug-resistant models.[1] This included cell lines exhibiting the multidrug-resistant phenotype, often associated with the overexpression of drug efflux pumps, and five cisplatin-resistant cell lines.[1] While the specific IC50 values from this direct comparison are not available in the public domain, the qualitative results strongly suggest that this compound's efficacy is not compromised by the mechanisms conferring resistance to other common anticancer drugs.

In contrast to its effectiveness in resistant lines, this compound has shown antagonistic effects when used in combination with cisplatin.[1] This is reportedly due to a direct binding interaction between this compound and cisplatin, which reduces the cytotoxicity of the latter.[1] However, no such negative modulatory effects were observed with other anticancer agents like vindesine, paclitaxel, or etoposide.

Data on this compound and Cisplatin Interaction

Combination TherapyEffect on CytotoxicityReference
This compound + VindesineNo modulatory effect
This compound + PaclitaxelNo modulatory effect
This compound + EtoposideNo modulatory effect
This compound + CisplatinReduced cytotoxicity of cisplatin

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and a general workflow for assessing cross-resistance are depicted in the following diagrams.

Butyrolactone_I_Signaling_Pathway This compound inhibits the Cdc2/Cyclin B complex, leading to G2/M cell cycle arrest. cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 S S Phase G1->S S->G2 Cdc2_CyclinB Cdc2 (CDK1)/ Cyclin B Complex Cdc2_CyclinB->M Promotes G2/M Transition Butyrolactone_I This compound Butyrolactone_I->Cdc2_CyclinB Inhibits

Caption: this compound Signaling Pathway.

Cross_Resistance_Workflow General workflow for determining cross-resistance of an anticancer drug. start Start: Select Drug-Sensitive and Drug-Resistant Cell Lines culture Culture cells under standard conditions start->culture treat Treat cells with a range of This compound concentrations culture->treat incubate Incubate for a defined period (e.g., 48-72 hours) treat->incubate viability Assess cell viability (e.g., MTT, SRB assay) incubate->viability ic50 Calculate IC50 values for each cell line viability->ic50 compare Compare IC50 values between sensitive and resistant cell lines ic50->compare end Conclusion: Determine presence or absence of cross-resistance compare->end

Caption: Experimental Workflow for Cross-Resistance Analysis.

Experimental Protocols

The following are representative protocols for the key experiments involved in a cross-resistance analysis of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a general method to determine the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding:

    • Seed drug-sensitive and drug-resistant cells in 96-well plates at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for both sensitive and resistant cell lines.

Cell Cycle Analysis (Flow Cytometry)

This protocol outlines a general method for analyzing the cell cycle distribution of cells treated with a compound.

  • Cell Treatment:

    • Culture drug-sensitive and drug-resistant cells and treat them with this compound at a concentration around the IC50 value for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.

    • Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content of the cells will be proportional to the fluorescence intensity.

    • Generate histograms to visualize the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Data Interpretation:

    • Compare the cell cycle profiles of treated cells with untreated controls to determine the percentage of cells arrested in the G2/M phase.

References

Butyrolactone I: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Butyrolactone I, a naturally occurring small molecule, has garnered significant interest in the scientific community for its potent biological activities. Initially identified as a selective inhibitor of cyclin-dependent kinases (CDKs), its effects have been studied in a variety of contexts, from cell cycle regulation to potential therapeutic applications. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.

In Vitro Effects: Targeting the Cell Cycle Machinery

The primary mechanism of this compound in a controlled laboratory setting is its competitive inhibition of ATP binding to cyclin-dependent kinases, key regulators of cell cycle progression.[1] This inhibitory action has profound effects on cell proliferation and survival.

This compound primarily targets CDK1/cyclin B, CDK2, and CDK5.[2] This inhibition leads to cell cycle arrest at two critical checkpoints: the G1/S transition and the G2/M transition.[2][3] By blocking the activity of these kinases, this compound prevents the phosphorylation of crucial substrates necessary for cells to enter the DNA synthesis (S) phase and mitosis (M) phase.[3]

One of the key substrates of CDKs is the retinoblastoma protein (pRb). This compound has been shown to inhibit the phosphorylation of pRb, keeping it in its active, hypophosphorylated state where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for S-phase entry.[3]

Furthermore, this compound has been observed to induce a rapid, p53-independent degradation of the CDK inhibitor p21 (WAF1/CIP1) via the proteasomal pathway.[1] This seemingly contradictory effect—degrading a cell cycle inhibitor—is thought to contribute to a more pronounced G2/M arrest in response to DNA damage.[1]

The antiproliferative effects of this compound have been quantified in various cancer cell lines, demonstrating its potential as an anticancer agent in preclinical in vitro models.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 ValueReference
PC-14Non-small cell lung cancer~20 µg/mL[4]
Multiple non-small and small-cell lung cancer linesLung Cancer~50 µg/mL[4]

In Vivo Effects: A Glimpse into Systemic Activity

Translating in vitro findings to a whole-organism level is a critical step in drug development. In vivo studies with this compound have revealed a more complex pharmacological profile, influenced by factors such as pharmacokinetics, metabolism, and interaction with the tumor microenvironment.

A key aspect of in vivo efficacy is the drug's pharmacokinetic profile. Studies in rats have provided insights into the absorption, distribution, metabolism, and excretion of this compound.

Table 2: Pharmacokinetic Parameters of this compound in Rats
ParameterValueRoute of AdministrationReference
Oral Bioavailability6.29%Oral[5]
Maximum Plasma Concentration (Cmax)17.97 ± 1.36 ng/mLIntragastric[5]
Time to Maximum Plasma Concentration (Tmax)0.69 ± 0.24 hIntragastric[5]
Half-life (T1/2)1.23 ± 0.22 hIntragastric[5]

While direct, quantitative data on tumor growth inhibition in xenograft models is limited in publicly available literature, several studies have demonstrated the in vivo anti-tumor and other systemic effects of this compound.

In a study on advanced cervical carcinoma, the administration of a prodrug that metabolizes to gamma-butyrolactone (B3396035) (GBL) was shown to inhibit angiogenesis induced by vascular endothelial growth factor (VEGF).[6] This suggests that part of this compound's in vivo anti-tumor activity may be attributed to its ability to disrupt the blood supply to tumors.

Beyond its anti-cancer effects, this compound has demonstrated anti-inflammatory and nephroprotective properties in murine models. Oral administration of this compound was found to ameliorate heat-stress-induced apoptosis and attenuate inflammation.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G1_S_Transition_Inhibition cluster_0 G1 Phase cluster_1 Rb-E2F Pathway cluster_2 S Phase Genes Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates pRb pRb CDK4/6->pRb Phosphorylates Cyclin E Cyclin E CDK2_G1 CDK2 Cyclin E->CDK2_G1 Activates CDK2_G1->pRb Phosphorylates E2F E2F pRb->E2F Inhibits pRb_P pRb-P pRb->pRb_P Phosphorylation S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Butyrolactone_I This compound Butyrolactone_I->CDK2_G1 Inhibits

Caption: Inhibition of the G1/S transition by this compound.

G2_M_Transition_Inhibition cluster_0 G2 Phase cluster_1 Mitotic Events Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Activates Mitosis Mitosis CDK1->Mitosis Promotes Butyrolactone_I This compound Butyrolactone_I->CDK1 Inhibits

Caption: Inhibition of the G2/M transition by this compound.

Experimental_Workflow_Cell_Cycle Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment with This compound Cell_Culture->Treatment Harvest 3. Cell Harvesting (Trypsinization) Treatment->Harvest Fixation 4. Fixation (e.g., 70% Ethanol) Harvest->Fixation Staining 5. Staining (Propidium Iodide & RNase A) Fixation->Staining Flow_Cytometry 6. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 7. Data Analysis (Cell Cycle Distribution) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

CDK Kinase Assay (In Vitro)

This protocol provides a general framework for assessing the inhibitory activity of this compound on CDK1 and CDK2.

Materials:

  • Recombinant human CDK1/Cyclin B and CDK2/Cyclin E enzymes

  • Histone H1 as a substrate

  • This compound

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a microcentrifuge tube, combine the recombinant CDK enzyme, Histone H1 substrate, and the diluted this compound or vehicle control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated ³²P in the Histone H1 substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with this compound.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control for a desired period (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~617 nm.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound demonstrates clear and potent activity in vitro as a CDK inhibitor, leading to cell cycle arrest and providing a strong rationale for its investigation as an anticancer agent. Its in vivo effects are more nuanced, with evidence suggesting anti-angiogenic and anti-inflammatory activities contributing to its overall therapeutic potential. The relatively low oral bioavailability highlights a potential challenge for clinical translation, suggesting that formulation strategies or alternative routes of administration may be necessary to maximize its efficacy. Further in vivo studies, particularly those employing xenograft models to quantify tumor growth inhibition, are warranted to fully elucidate the therapeutic window and potential of this compound in a clinical setting. This guide provides a foundational understanding for researchers and drug development professionals to design and interpret future studies on this promising natural product.

References

Butyrolactone I: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Butyrolactone I, a naturally occurring potent inhibitor of cyclin-dependent kinases (CDKs), on various cancer cell types. The information presented herein is curated from multiple experimental studies to facilitate an objective evaluation of its therapeutic potential.

Summary of Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative effects in a range of cancer cell lines. Its primary mechanism of action involves the inhibition of key cell cycle regulators, leading to cell cycle arrest and, in many cases, apoptosis. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines.

Cancer TypeCell LineIC50 (µM)Key Effects
Lung Cancer Non-Small-Cell~117.8G2/M Arrest, Inhibition of cdc2 kinase
Leukemia HL-6013.2Potent anti-cancer activity
Prostate Cancer PC-341.7Potent anti-cancer activity
DU145Not specifiedG2/M Arrest, Mitotic skipping
LNCaPNot specifiedG2/M Arrest, Mitotic skipping
Pancreatic Cancer PANC-1Dose-dependent inhibitionApoptosis induction, Increased Bax/Bcl-2 ratio
AsPC-1Dose-dependent inhibitionApoptosis induction
Colorectal Cancer SW480Not specifiedReduction of p21 protein expression

Note: The IC50 value for non-small-cell lung cancer was converted from 50 µg/mL using a molecular weight of 424.44 g/mol .

Mechanism of Action: CDK Inhibition and Cell Cycle Arrest

This compound exerts its anti-cancer effects primarily by targeting cyclin-dependent kinases (CDKs), particularly cdc2 (CDK1) and CDK2.[1] These kinases are crucial for the progression of the cell cycle. By competitively binding to the ATP-binding site of these kinases, this compound effectively halts the cell cycle at the G2/M transition phase.[2] This arrest prevents cancer cells from undergoing mitosis, thereby inhibiting their proliferation. In some cancer cell types, this prolonged cell cycle arrest triggers the apoptotic cascade, leading to programmed cell death.

Butyrolactone_I_Signaling_Pathway Butyrolactone_I This compound CDK1_CyclinB CDK1/Cyclin B (cdc2) Butyrolactone_I->CDK1_CyclinB Inhibits G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotes Mitosis Mitosis G2_M_Transition->Mitosis Apoptosis Apoptosis G2_M_Transition->Apoptosis Arrest leads to Cell_Proliferation Cell Proliferation Mitosis->Cell_Proliferation

This compound inhibits CDK1/Cyclin B, leading to G2/M arrest.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to evaluate the effects of this compound on cancer cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection

Hoechst Staining: This method is used to visualize nuclear changes characteristic of apoptosis.

  • Cell Treatment: Grow and treat cells with this compound on coverslips.

  • Staining: Wash the cells with PBS and stain with Hoechst 33342 solution for 10-15 minutes.

  • Microscopy: Wash the cells again with PBS and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling): This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and then permeabilize with a solution containing Triton X-100.

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of an anti-cancer compound like this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Cancer Cell Line Culture B Compound Treatment (this compound) A->B C Cell Viability Assay (e.g., MTT) B->C D Determine IC50 C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (Hoechst, TUNEL) D->F

A typical workflow for in vitro anti-cancer drug screening.

References

Butyrolactone I and Cisplatin: An Unexpected Antagonistic Interaction in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The combination of targeted therapies with conventional chemotherapeutic agents is a cornerstone of modern cancer research. The rationale is often to exploit synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects. One such theoretically promising combination is that of Butyrolactone I, a specific inhibitor of cyclin-dependent kinase (CDK), with cisplatin (B142131), a widely used DNA-damaging agent. However, experimental evidence presents a compelling counter-narrative, revealing an antagonistic relationship that serves as a crucial case study for drug development professionals.

The Rationale for Synergy: A Collision of Mechanisms

Cisplatin is a potent antineoplastic agent that exerts its cytotoxic effects primarily by forming DNA adducts.[1][2] This damage triggers cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow for DNA repair.[3][4][5][6] If the damage is too severe, the cell is directed towards apoptosis.[1][2]

This compound is a naturally occurring inhibitor of the cdc2 kinase family (also known as CDK1), a key regulator of the G2/M transition in the cell cycle.[7] By inhibiting cdc2 kinase, this compound induces cell cycle arrest at the G2/M phase.[7][8] Theoretically, pre-arresting cancer cells in the G2/M phase with this compound could sensitize them to the DNA-damaging effects of cisplatin, leading to a synergistic enhancement of apoptosis.

The Experimental Reality: A Surprising Antagonism

Contrary to theoretical expectations, in vitro studies on human lung cancer cell lines have demonstrated that this compound reduces the cytotoxic efficacy of cisplatin.[7] Research conducted by Nishio et al. (1996) revealed that exposing PC-9 and PC-14 lung cancer cells to this compound either together with or before treatment with cisplatin resulted in a decrease in cisplatin's cell-killing ability.[7]

The investigation into this unexpected antagonism pointed towards a direct chemical interaction between the two compounds. Thin-layer chromatography analysis showed that this compound binds directly to cisplatin.[7] This binding likely inactivates cisplatin, preventing it from reaching its intracellular target (DNA) and thereby reducing its cytotoxicity.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentrations (IC50) for this compound and cisplatin, alone and in combination, in the PC-14 human lung cancer cell line, as reported by Nishio et al. (1996). The data clearly illustrates the antagonistic interaction.

Treatment Agent(s)Concentration% Survival of PC-14 Cells
Cisplatin Alone 1.0 µg/ml50%
This compound + Cisplatin 50 µg/ml + 1.0 µg/ml>50%
This compound Alone 50 µg/ml~50%

Data extracted from Nishio et al., 1996. The increased survival of cells treated with the combination compared to cisplatin alone indicates antagonism.

Experimental Protocols

The key findings of an antagonistic interaction are based on the following experimental methodologies as described by Nishio et al. (1996):

  • Cell Lines and Culture: Human non-small-cell lung cancer cell lines, PC-9 and PC-14, were used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Cytotoxicity Assay (MTT Assay): To determine the effects of the drugs on cell viability, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed. Cells were seeded in 96-well plates and exposed to various concentrations of this compound and/or cisplatin for a specified duration. The IC50 values were then calculated.

  • Drug Combination Schedule: To test for synergistic or antagonistic effects, cells were exposed to this compound for 2 hours prior to the addition of cisplatin, or both drugs were added simultaneously.

  • Thin-Layer Chromatography (TLC) for Binding Analysis: To investigate a potential direct interaction, this compound and cisplatin were mixed and then separated using thin-layer chromatography. The positions of the compounds on the TLC plate were visualized to determine if a new complex had formed, indicating binding.

Mechanistic and Interaction Pathways

The following diagrams illustrate the individual mechanisms of action and the observed antagonistic interaction.

G cluster_butyrolactone This compound Mechanism This compound This compound cdc2 Kinase (CDK1) cdc2 Kinase (CDK1) This compound->cdc2 Kinase (CDK1) inhibits G2/M Transition G2/M Transition cdc2 Kinase (CDK1)->G2/M Transition promotes Cell Cycle Arrest Cell Cycle Arrest G2/M Transition->Cell Cycle Arrest is blocked G cluster_cisplatin Cisplatin Mechanism Cisplatin Cisplatin DNA Adducts DNA Adducts Cisplatin->DNA Adducts forms DNA Damage DNA Damage DNA Adducts->DNA Damage Cell Cycle Checkpoints Cell Cycle Checkpoints DNA Damage->Cell Cycle Checkpoints activates Apoptosis Apoptosis Cell Cycle Checkpoints->Apoptosis can lead to G cluster_interaction Antagonistic Interaction Workflow This compound This compound Inactive Complex Inactive Complex This compound->Inactive Complex Cisplatin Cisplatin Cisplatin->Inactive Complex Direct Binding Cellular Target (DNA) Cellular Target (DNA) Inactive Complex->Cellular Target (DNA) prevents interaction with Reduced Cytotoxicity Reduced Cytotoxicity Cellular Target (DNA)->Reduced Cytotoxicity leads to

References

Safety Operating Guide

Hazard Assessment and Precautionary Principle

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of Butyrolactone I, designed for researchers, scientists, and drug development professionals.

While a Safety Data Sheet (SDS) for this compound from one supplier suggests it is not a hazardous substance, this is not exhaustive information.[1] General principles of laboratory safety and chemical handling necessitate a cautious approach. Given that related compounds, such as gamma-Butyrolactone (GBL), are classified as hazardous, it is prudent to manage this compound as a chemical waste with potential hazards.[2][3][4][5]

Most chemical wastes generated in a laboratory setting should be managed as hazardous unless confirmed to be non-hazardous by an Environmental Health and Safety (EHS) office.[6][7] Therefore, this compound should not be disposed of in regular trash or down the sewer system.[8][9]

Table 1: Hazard Profile for gamma-Butyrolactone (GBL) as a Reference Analog

Hazard Class GHS Classification Precautionary Statements
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed.[2][3][5]
Serious Eye Damage Category 1 H318: Causes serious eye damage.[2][3][5]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness.[2][3][4] |

General Principles for Laboratory Chemical Waste Management

Effective laboratory waste management aims to ensure safety and environmental compliance.[10] Key strategies include:

  • Waste Minimization: Order the smallest quantity of chemicals required and maintain a chemical inventory to avoid generating excess waste.[10]

  • Segregation: Do not mix different types of chemical waste. Incompatible wastes, such as acids and bases, must be stored separately.[11][12]

  • Proper Labeling: All waste containers must be clearly labeled with their contents to prevent accidents and ensure proper disposal.[8][13]

  • Use of Appropriate Containers: Waste must be stored in containers that are compatible with the chemical, in good condition, and have securely fitting lids.[6][11][12]

Detailed Disposal Protocol for this compound

This protocol outlines the step-by-step procedure for safely disposing of this compound waste.

1. Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Safety glasses with side-shields or goggles.[14]

  • Chemical-resistant gloves (inspect before use).[14][15]

  • A lab coat or chemical-resistant apron.

2. Waste Classification and Collection

  • Classification: Treat all this compound waste, including contaminated lab supplies, as hazardous chemical waste.[6]

  • Collection:

    • Liquid Waste: Collect pure this compound and solutions containing it in a dedicated, compatible waste container.[12] Do not mix with other organic solvents or chemical waste streams unless specifically permitted by your institution's EHS department.

    • Solid Waste: Chemically contaminated solid waste, such as gloves, absorbent paper, and kim wipes, should be collected separately.[12] Double-bag this waste in clear plastic bags to allow for visual inspection.[12]

3. Container Selection and Labeling

  • Container: Use a container made of a material compatible with this compound. Plastic is often preferred over glass to minimize the risk of breakage.[8][10] The container must have a leak-proof, screw-on cap.[12]

  • Labeling: As soon as you begin collecting waste in the container, affix a "Hazardous Waste" tag provided by your institution's EHS department.[6][8] The label must include:

    • The full chemical name: "this compound". Do not use abbreviations.[8]

    • The quantity or concentration of the waste.

    • The date waste was first added.[8]

    • The name and contact information of the principal investigator.[8]

    • The laboratory location (building and room number).[8]

4. Waste Storage and Accumulation

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area within the lab.[10]

  • Secondary Containment: Place the waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[12] The secondary container should be capable of holding 110% of the volume of the primary container.[12]

  • Segregation: Store the this compound waste away from incompatible chemicals, particularly strong acids, bases, and oxidizing agents.[4]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[10][12]

5. Arranging for Disposal

  • Contact EHS: Once the container is full or waste has been accumulated for the maximum time allowed by your institution (e.g., 90 days), contact your EHS or hazardous waste management office to request a pickup.[12]

  • Documentation: Complete any required waste information forms, listing all chemical constituents and their quantities.[8]

  • Professional Disposal: The ultimate disposal method will be determined by a licensed professional waste disposal service, which may involve incineration in an approved facility.[4][15] Never attempt to dispose of this compound by evaporation in a fume hood or by pouring it down the drain.[3][6]

6. Spill Management

  • Immediate Action: In the event of a spill, evacuate the immediate area if necessary and ensure adequate ventilation.[14]

  • Cleanup: Absorb the spill with an inert material such as sand, diatomaceous earth, or a universal binding agent.[3][15]

  • Disposal of Spill Debris: Collect the absorbent material and any contaminated items, place them in a sealed container, and dispose of them as hazardous waste following the procedures outlined above.[6]

7. Empty Container Disposal

  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water or another appropriate solvent) capable of removing the residue.[16]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous chemical waste.[16]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original chemical label.[6] The clean, empty container can then typically be disposed of in the regular trash or recycled, depending on institutional policy.[16]

This compound Disposal Workflow

Butyrolactone_I_Disposal cluster_collection Waste Collection start Waste Generated (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify liquid_waste Liquid Waste: Collect in compatible, labeled container. classify->liquid_waste Liquid solid_waste Solid Waste: (Gloves, Wipes) Double-bag in clear bags. classify->solid_waste Solid storage Store in Designated Area with Secondary Containment liquid_waste->storage solid_waste->storage label_reqs Ensure Container is Closed and Properly Labeled storage->label_reqs pickup Container Full or Time Limit Reached? label_reqs->pickup request_pickup Request Pickup from Environmental Health & Safety (EHS) pickup->request_pickup Yes continue_storage Continue Safe Storage pickup->continue_storage No ehs_disposal EHS Manages Final Disposal (e.g., Incineration) request_pickup->ehs_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Butyrolactone I

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Butyrolactone I, including operational and disposal plans. While this compound is not classified as a hazardous substance, adhering to best practices in chemical handling protects both researchers and the integrity of experiments.

Immediate Safety and Handling Protocols

Proper handling of any chemical substance is crucial. The following table summarizes the key safety recommendations for this compound.

ParameterRecommendationSource
Eye/Face Protection Safety glasses with side-shields.[1]
Skin Protection Impervious clothing and gloves. Inspect gloves prior to use and use proper removal technique.[1]
Respiratory Protection Use in a well-ventilated area. Provide appropriate exhaust ventilation where dust may form.[1]
Ingestion Do not eat, drink, or smoke when using this product. Wash hands before breaks and at the end of the workday.[1][2]
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Spillage and Disposal Procedures

In the event of a spill, personal protective equipment should be worn. The spill should be contained to prevent further leakage and cleaned up with an inert absorbent material. The collected material should be placed in a suitable, closed container for disposal.

Disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations. Do not let the product enter drains.

Experimental Workflow for Handling this compound

To ensure a safe and efficient process, the following workflow should be observed when working with this compound.

Figure 1. Procedural Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain MSDS Obtain MSDS Don PPE Don PPE Obtain MSDS->Don PPE Review Safety Info Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Measure Weigh/Measure Prepare Workspace->Weigh/Measure Conduct Experiment Conduct Experiment Weigh/Measure->Conduct Experiment Decontaminate Decontaminate Conduct Experiment->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Figure 1. Procedural Workflow for this compound

First Aid Measures

While this compound is not classified as hazardous, it is important to be prepared for accidental exposure.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation develops.

  • In case of skin contact: Wash off with soap and plenty of water. Get medical attention if symptoms occur.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention if symptoms occur.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.